5-ethynylpyridin-3-ylboronic acid
Description
Properties
IUPAC Name |
(5-ethynylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLPIXFNRXRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745109 | |
| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206681-16-4 | |
| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-ethynylpyridin-3-ylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynylpyridin-3-ylboronic Acid
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The inherent challenges associated with the stability and purification of pyridinylboronic acids are addressed with field-proven insights and protocols designed for robust self-validation.
Synthetic Strategy & Rationale
The molecular architecture of this compound necessitates a synthetic approach that can selectively introduce two distinct functional groups—an ethynyl and a boronic acid—onto a pyridine core at the 3- and 5-positions. A robust and logical strategy begins with a symmetrically substituted precursor, 3,5-dibromopyridine, and proceeds through sequential, regioselective functionalization.
Causality of the Chosen Pathway:
-
Starting Material: 3,5-dibromopyridine is a commercially available and cost-effective starting point. The two identical bromine atoms provide an opportunity for sequential, differentiated cross-coupling reactions.
-
Introduction of the Ethynyl Group: The Sonogashira cross-coupling reaction is the premier method for forming C(sp²)–C(sp) bonds.[1][2] To avoid complications with the free alkyne C-H bond under subsequent reaction conditions (specifically, lithiation), the ethynyl group is introduced in a protected form using trimethylsilylacetylene (TMSA). This palladium- and copper-catalyzed reaction is highly efficient and tolerant of the remaining bromo-substituent.[3]
-
Deprotection: The removal of the trimethylsilyl (TMS) protecting group is a straightforward process, typically achieved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source, yielding the terminal alkyne. This step unmasks the reactive C-H bond of the ethynyl group.
-
Introduction of the Boronic Acid Group: With one functional group installed, the remaining C-Br bond at the 3-position serves as a handle for borylation. A halogen-metal exchange using an organolithium reagent (like n-butyllithium) at cryogenic temperatures (-78 °C) is a classic and effective method for generating a nucleophilic pyridyl anion.[4][5] This intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. The low temperature is critical to prevent side reactions and decomposition of the highly reactive lithiated pyridine intermediate.
-
Hydrolysis: The final step is a simple acidic workup, which hydrolyzes the boronate ester to the target this compound.
This sequential approach ensures high regioselectivity and leverages well-established, high-yielding transformations in organic synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of each intermediate is crucial for the subsequent step. In-process checks via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent & Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.5 eq).
-
Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Step 2: Synthesis of 3-Bromo-5-ethynylpyridine
-
Setup: Dissolve the product from Step 1 (1.0 eq) in methanol (MeOH).
-
Reagent: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the complete consumption of the starting material by TLC.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Step 3 & 4: Synthesis of this compound
-
Setup: Dissolve 3-bromo-5-ethynylpyridine (1.0 eq) in anhydrous THF in a flame-dried, multi-neck flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Hydrolysis: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Workup: Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester. Separate the layers.
-
Isolation: The product may precipitate from the aqueous layer. If so, collect it by filtration. If it remains in solution, adjust the pH of the aqueous layer to ~4-5, which often induces precipitation. Alternatively, extract the aqueous layer with a suitable organic solvent like butanol.
Purification & Handling Considerations
Pyridinylboronic acids are notoriously challenging to handle due to their propensity for protodeboronation, especially under acidic or basic conditions or during chromatography on standard silica gel.[6][7]
-
Primary Purification: The most effective method for purifying the final product is often precipitation or recrystallization. After the acidic workup and hydrolysis, carefully adjusting the pH of the aqueous solution can often cause the zwitterionic boronic acid to precipitate out in high purity.[8]
-
Chromatography: If chromatography is unavoidable, standard silica gel should be avoided. It can lead to significant product loss.[9][10] Neutral alumina or silica gel pre-treated with boric acid are preferable alternatives that mitigate on-column degradation.[10][11]
-
Stability and Storage: Arylboronic acids can dehydrate upon standing to form cyclic boroxine anhydrides. While this process is often reversible, it complicates characterization. For long-term stability, it is highly recommended to store the compound as a solid in a desiccator at low temperature (2-8 °C).[12]
-
Derivatization for Stability: For applications requiring high stability, converting the boronic acid to a more robust derivative is a prudent strategy. N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable, crystalline solids that can be easily purified and handled.[13][14] They serve as "slow-release" sources of the boronic acid under cross-coupling conditions.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | - Acetylenic proton (C≡C-H ): Singlet, ~3.2-3.8 ppm. - Pyridine protons: Three distinct signals in the aromatic region (~7.8-8.8 ppm) with characteristic pyridine coupling patterns. - Boronic acid protons (B(OH |
| )₂): Broad singlet, variable chemical shift, often exchanges with D₂O. | |
| ¹³C NMR | - Two alkyne carbons (~80-90 ppm). - Five distinct pyridine carbon signals. The carbon attached to boron (C-B) may be broad or difficult to observe.[15] |
| ¹¹B NMR | A single, relatively broad signal between +25 and +30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar arylboronic acid.[16] This analysis is crucial for confirming the presence of the boronic acid moiety. |
| HRMS (ESI+) | Calculation for C₇H₇BNO₂ [M+H]⁺: 148.0564. Found: 148.05xx. A high-resolution mass measurement confirms the elemental composition. |
| Melting Point | Expected to be high, likely >300 °C, and should be sharp for a pure compound.[17] |
Safety Information
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere by trained personnel.
-
Reagents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
-
Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. None.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Process for purification of boronic acid and its derivatives.
- 2-Ethynyl pyridine. NIST WebBook.
- (5-Ethynylpyridin-3-yl)boronic acid. ChemScene.
- How to purify boronic acids/boronate esters?.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars.
- 4-Pyridinylboronic acid 90 1692-15-5. Sigma-Aldrich.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.. The Royal Society of Chemistry.
- Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. ChemInform.
- 3-Pyridinylboronic acid = 95.0 1692-25-7. Sigma-Aldrich.
- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines..
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5-ethynylpyridin-3-ylboronic acid chemical properties and structure
An In-Depth Technical Guide to 5-Ethynylpyridin-3-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a boronic acid moiety, and an ethynyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Core Chemical Properties and Structure
This compound (CAS No. 1206681-16-4) is a stable, yet reactive, organoboron compound.[1][2][3] The presence of the boronic acid group, a versatile functional group in organic synthesis, is central to its utility.[4] Boronic acids are known for their stability, low toxicity, and versatile reactivity, making them indispensable tools in modern organic synthesis.[4]
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Source |
| CAS Number | 1206681-16-4 | [1][2][3] |
| Molecular Formula | C₇H₆BNO₂ | [1][2] |
| Molecular Weight | 146.94 g/mol | [1][2] |
| Appearance | Solid (Typical) | [5] |
| SMILES | C#CC1=CC(=CN=C1)B(O)O | [1][2] |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | [1] |
| logP | -1.2573 | [1] |
Molecular Structure
The structure combines the aromaticity and coordinating ability of a pyridine ring with the reactivity of both a terminal alkyne and a boronic acid. The nitrogen atom in the pyridine ring influences the electronic properties of the molecule, potentially acting as a hydrogen bond acceptor or a coordination site for metal catalysts. The ethynyl group provides a reactive handle for further transformations, such as click chemistry or Sonogashira coupling, while the boronic acid is primed for Suzuki-Miyaura cross-coupling reactions.
Caption: Chemical structure of this compound.
Synthesis and Handling
The synthesis of pyridinylboronic acids can be achieved through several established methodologies.[6] A common and effective approach involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent. This method offers good functional group tolerance and yields.
Recommended Synthetic Workflow
The synthesis typically starts from a readily available precursor like 3-bromo-5-ethynylpyridine. This precursor undergoes a Miyaura borylation reaction. The causality behind this choice is the high efficiency and selectivity of palladium catalysts in forming C-B bonds at specific sites on an aromatic ring, guided by the position of the halogen.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-ethynylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula. The choice of an anhydrous solvent is critical to prevent premature hydrolysis of the diboron reagent and deactivation of the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base (KOAc) and other water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pinacol ester intermediate.
-
Deprotection (Hydrolysis): To obtain the free boronic acid, the pinacol ester can be hydrolyzed using an acid or base, or by transesterification with a phase-transfer catalyst and a boronic acid scavenger.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.[7]
Stability, Storage, and Handling
Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) or degradation via protodeborylation.[8]
-
Storage: this compound should be stored sealed in a dry environment, preferably under an inert atmosphere at 2-8°C.[1][2] This minimizes exposure to moisture and heat, which can accelerate degradation.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Due to potential instability, it is sometimes advantageous to generate the boronic acid in situ from a more stable precursor, such as its corresponding pinacol or MIDA boronate ester.[8]
Reactivity and Applications in Drug Development
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][9] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, and is widely used in the synthesis of pharmaceuticals.[10]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide or triflate.[9] The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, which is a significant advantage in the multi-step synthesis of complex drug molecules.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
Reactant Preparation: In a suitable flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The use of excess boronic acid helps to drive the reaction to completion.
-
Solvent System: Add a solvent mixture, typically a combination of an organic solvent (like Dioxane, Toluene, or DME) and water. The aqueous phase is essential for activating the boronic acid in the transmetalation step.
-
Execution: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes) and heat to reflux (80-100 °C) with stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the base and inorganic salts.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization to obtain the desired biaryl compound.
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is rooted in its structural multifunctionality. Its capacity to readily participate in robust and high-yielding Suzuki-Miyaura cross-coupling reactions makes it an essential tool for medicinal chemists aiming to construct complex, pyridine-containing bioactive molecules. Proper understanding of its synthesis, handling, and reactivity is paramount to leveraging its full potential in the rapid assembly of compound libraries for drug discovery and the efficient synthesis of targeted therapeutic agents.
References
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This compound | 1206681-16-4. CASNU.COM. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
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This compound[1206681-16-4]. CASNU. [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Liu, Y., et al. (2013). Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. ARKIVOC, 2013(1), 135-153. [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Carrow, B. P., & Hartwig, J. F. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15634. [Link]
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Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Senczyna, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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Rychnovsky Lab (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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This compound. Zhengzhou Alfa Chemical Co., Ltd. [Link]
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Legeron, F. P., et al. (2021). Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. Pharmaceutics, 13(9), 1500. [Link]
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Spectroscopic Characterization of 5-Ethynylpyridin-3-ylboronic Acid: A Technical Guide
Introduction
5-Ethynylpyridin-3-ylboronic acid is a heterocyclic aromatic boronic acid of significant interest to researchers in medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive handles of a boronic acid and an ethynyl group, makes it a versatile building block for creating complex molecular architectures. As with any synthetic building block, unambiguous structural verification and purity assessment are paramount. This guide provides an in-depth technical overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into experimental design and data interpretation.
The inherent chemical nature of boronic acids presents unique challenges in spectroscopic analysis. Notably, their propensity to form cyclic trimers, known as boroxines, through dehydration can lead to broadened signals in NMR spectra and the appearance of unexpected ions in mass spectra.[1] The protocols and interpretive guidance provided herein are designed to address these challenges, ensuring trustworthy and reproducible characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the pyridine ring, the presence of the ethynyl moiety, and the boronic acid group.
Predicted ¹H and ¹³C NMR Spectral Data
While direct experimental spectra for this specific molecule are not widely published, we can predict the chemical shifts with a high degree of confidence by analyzing the substituent effects on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the boronic acid group, and the anisotropic effect of the ethynyl group all influence the electronic environment of the molecule's protons and carbons.[2][3]
The predicted chemical shifts are based on data from analogous compounds such as 3-ethynylpyridine and pyridine-3-boronic acid.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| H2 | ~8.8 - 9.0 | - | Deshielded proton adjacent to the ring nitrogen and meta to two electron-withdrawing groups. |
| H4 | ~8.2 - 8.4 | - | Deshielded proton ortho to the boronic acid group and meta to the ethynyl group. |
| H6 | ~8.6 - 8.8 | - | Deshielded proton ortho to the ethynyl group and meta to the boronic acid group. |
| Ethynyl-H | ~3.3 - 3.5 | - | Typical range for a terminal alkyne proton.[4][7][8][9] |
| B(OH)₂ | ~5.0 - 8.0 (broad) | - | Highly variable, solvent-dependent, and often exchanges with residual water. Signal may be broad or absent. |
| C2 | - | ~150 - 154 | Carbon adjacent to nitrogen, deshielded. |
| C3 | - | ~130 - 135 (broad) | Carbon attached to boron; signal may be broadened due to quadrupolar relaxation of the boron nucleus. |
| C4 | - | ~140 - 144 | Deshielded aromatic carbon. |
| C5 | - | ~120 - 124 | Carbon attached to the ethynyl group. |
| C6 | - | ~152 - 156 | Carbon adjacent to nitrogen, deshielded. |
| Ethynyl-C1 | - | ~82 - 85 | Quaternary alkyne carbon attached to the pyridine ring. |
| Ethynyl-C2 | - | ~78 - 81 | Terminal alkyne carbon. |
Note: Predicted shifts are relative to TMS and can vary based on solvent, concentration, and temperature.
Experimental Protocol for NMR Spectroscopy
The primary challenge in acquiring high-quality NMR spectra of arylboronic acids is mitigating the formation of boroxine trimers, which leads to peak broadening. The following protocol is designed to favor the monomeric boronic acid form.
1.2.1. Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent as it is a hydrogen bond acceptor and can help to break up the boroxine trimers. Deuterated methanol (CD₃OD) is also effective, but will result in the exchange of the B(OH)₂ protons, rendering them unobservable. Deuterated chloroform (CDCl₃) is generally not recommended due to the lower solubility of boronic acids and their increased tendency to form boroxines in non-polar aprotic solvents.[1]
-
Concentration: Use a relatively low concentration (5-10 mg in 0.6 mL of solvent) to minimize intermolecular interactions that favor oligomerization.[1]
-
Procedure:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and sonicate for 1-2 minutes to ensure complete dissolution.
-
If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.
-
1.2.2. Spectrometer Setup and Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Temperature: Acquire the spectrum at room temperature (298 K).
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width from -1 to 10 ppm.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used.
-
Number of Scans: A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.
-
Visualization of NMR Workflow
Caption: A standard workflow for NMR analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for verifying the molecular weight and assessing the purity of this compound. The choice of chromatographic conditions and mass spectrometry parameters is crucial for achieving reliable and sensitive detection.
Key Considerations for LC-MS of Boronic Acids
-
Ionization: Electrospray ionization (ESI) is the most common technique for analyzing boronic acids. Analysis can often be performed in both positive and negative ion modes, which can provide complementary information.[1][10][11]
-
Adduct Formation: In positive mode ESI, boronic acids can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺).[12][13][14] Solvent adducts, for example with acetonitrile ([M+ACN+H]⁺), are also common.
-
In-source Reactions: Boronic acids can undergo dehydration in the ESI source to form boroxines or react with diols if present. These in-source reactions can complicate spectral interpretation. A well-developed LC method that separates the analyte from potential contaminants is therefore essential.[15]
Recommended LC-MS Protocol
This protocol is designed to provide good chromatographic separation and sensitive detection for this compound.
2.2.1. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating this polar compound from potential non-polar impurities.[15]
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonation for positive mode ESI and can improve peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to ensure good separation and efficient elution.
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
2.2.2. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Acquire data in both positive and negative modes.
-
Scan Range: m/z 50-500
-
Positive Mode Key Parameters:
-
Capillary Voltage: ~3.5 kV
-
Cone Voltage: ~30 V
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350 °C
-
-
Negative Mode Key Parameters:
-
Capillary Voltage: ~-2.5 kV
-
Cone Voltage: ~-40 V
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350 °C
-
Predicted Mass Spectral Data
The molecular weight of this compound (C₇H₆BNO₂) is 146.94 g/mol . The following table summarizes the expected ions.
Table 2: Predicted m/z Values for this compound in ESI-MS
| Ion Species | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |
| [M+H]⁺ | [C₇H₇BNO₂]⁺ | 148.0564 | Positive |
| [M+Na]⁺ | [C₇H₆BNO₂Na]⁺ | 170.0383 | Positive |
| [M+K]⁺ | [C₇H₆BNO₂K]⁺ | 185.9943 | Positive |
| [M+ACN+H]⁺ | [C₉H₁₀BN₂O₂]⁺ | 189.0830 | Positive |
| [M-H]⁻ | [C₇H₅BNO₂]⁻ | 146.0422 | Negative |
| [M+HCOO]⁻ | [C₈H₇BNO₄]⁻ | 192.0477 | Negative |
Visualization of LC-MS Workflow
Caption: A typical workflow for LC-MS analysis.
Conclusion
The structural verification of this compound requires a meticulous and well-informed approach to spectroscopic analysis. By anticipating the chemical shifts in ¹H and ¹³C NMR and understanding the ionization behavior and potential adduct formation in LC-MS, researchers can confidently characterize this valuable synthetic intermediate. The protocols outlined in this guide are designed to be robust and reliable, providing a solid foundation for quality control and downstream applications. Adherence to these methodologies will ensure the generation of high-quality, trustworthy data, which is the bedrock of scientific integrity in drug development and materials science.
References
- Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [https://www.google.com/books/edition/The_Design_Synthesis_and_Evaluation_of/k5r5N5PzX8UC?hl=en&gbpv=1&dq=1H+NMR+(CDCl3)+%CE%B4+3.22+(s,+1H,+CH),+7.26+(m,+1H,+aromatic+H),+7.77+(d+t&pg=PA103&printsec=frontcover](
- Gomaa, A. M., & El-Sayed, W. M. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. REV.CHIM.(Bucharest), 67(8), 1517.
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Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. [Link]
-
Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]
-
Sørensen, M. A., Løvli, M. B., Åsberg, D., & Østerhus, S. W. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(14), 3467–3477. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Rao, G. S., Kumar, B. R., & Kumar, P. P. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 11(11), 415–431. [Link]
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Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386. [Link]
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Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics (pp. 19–30). [Link]
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Williams, C. M., Stein, B. K., Brenton, G., & Bristow, T. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
Belluti, F., Rampa, A., Bisi, A., Gobbi, S., Valenti, P., & Recanatini, M. (2007). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of medicinal chemistry, 50(19), 4527–4539. [Link]
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Vattikuti, S. (2015). How do I get boronic acid ionization on LCMS? ResearchGate. [Link]
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LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry. [Link]
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Chromatography Forum. (2012). analysis of boric acid by LC-MS. Retrieved from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). [Link]
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1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. [Link]
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CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]
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Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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Adduits ESI MS. (n.d.). Scribd. [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
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commercial suppliers of 5-ethynylpyridin-3-ylboronic acid
An In-depth Technical Guide to 5-Ethynylpyridin-3-ylboronic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical properties, commercial availability, critical applications in synthesis, and essential quality control considerations, moving beyond a simple datasheet to offer field-proven insights and validated protocols.
Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry
This compound (CAS No. 1206681-16-4) is a heterocyclic building block of significant interest in contemporary drug discovery.[1] Its structure is distinguished by the convergence of three key functional groups: a pyridine ring, a boronic acid moiety, and a terminal alkyne. This unique combination makes it a highly versatile reagent for constructing complex molecular architectures.
-
Pyridine Core: A common scaffold in pharmaceuticals that can modulate physicochemical properties and engage in critical hydrogen bonding interactions with biological targets.
-
Boronic Acid Group: The workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[2][3][4]
-
Ethynyl (Alkyne) Group: A gateway to a host of transformations, most notably "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC), enabling the straightforward conjugation of molecules.[1]
The strategic importance of this reagent lies in its ability to participate in sequential or orthogonal coupling strategies, allowing for the rapid assembly of diverse compound libraries for lead discovery and optimization.
Physicochemical Properties & Quality Control
A thorough understanding of the reagent's properties and potential impurities is paramount for reproducible and successful synthetic outcomes.
| Property | Value | Source |
| CAS Number | 1206681-16-4 | [1][5] |
| Molecular Formula | C₇H₆BNO₂ | [1][5] |
| Molecular Weight | 146.94 g/mol | [1] |
| Appearance | Solid (typical) | [6] |
| SMILES | C#CC1=CC(=CN=C1)B(O)O | [1] |
| Storage Conditions | 2-8°C, Sealed in dry, Inert atmosphere | [1][6] |
Inherent Stability and Quality Considerations
While powerful, boronic acids are not inert and require careful handling and quality assessment. Two primary chemical phenomena must be understood by the practicing scientist:
-
Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7] This process can complicate characterization and stoichiometry calculations. The presence of water can rapidly hydrolyze the boroxine back to the monomeric boronic acid.[7] Quality control via NMR or LC-MS is essential to determine the monomer-to-boroxine ratio in a given batch.
-
Protodeboronation: A common decomposition pathway for arylboronic acids, particularly electron-deficient or heteroaromatic variants, is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] This reaction can be influenced by pH, temperature, and the presence of metal catalysts, leading to the formation of 3-ethynylpyridine as a key impurity.[8]
Analytical Characterization Workflow
A robust quality control workflow is a self-validating system. For each new batch of this compound, the following characterization is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and identify organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity with high sensitivity and confirm the molecular weight. This is particularly effective for detecting the protodeboronated byproduct.
-
Karl Fischer Titration: To quantify water content, which is crucial for understanding the potential for boroxine hydrolysis and for reactions sensitive to moisture.
Caption: Quality control workflow for this compound.
Commercial Suppliers
This reagent is available from several fine chemical suppliers, often with varying purity grades and formulations (e.g., as the free boronic acid or a hydrochloride salt).
| Supplier | Product Name | Purity | Notes |
| ChemScene | (5-Ethynylpyridin-3-yl)boronic acid | >95% | Offers custom synthesis and commercial production services.[1] |
| BLD Pharm | (5-Ethynylpyridin-3-yl)boronic acid | Not specified | Also lists the hydrochloride salt version.[9][10] |
| Fluorochem | (5-Ethynylpyridin-3-yl)boronic acid | Not specified | Provides detailed safety and handling information.[11] |
Note: This list is not exhaustive and availability may vary. Researchers should always request a certificate of analysis (CoA) from the supplier before use.
Core Applications in Synthetic Chemistry
The true utility of this compound is demonstrated in its application as a versatile coupling partner.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is the most prominent application, enabling the formation of a biaryl or vinyl-aryl bond. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Validated Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize 3-ethynyl-5-(phenyl)pyridine.
Materials:
-
This compound (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
Inert Atmosphere Preparation (Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. The boronic acid itself can also undergo oxidative degradation.[8]) : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Degassing (Causality: Removing dissolved oxygen from the solvents is critical to preserve the catalyst's activity throughout the reaction.) : Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition : Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The aqueous phase is crucial for activating the boronic acid for transmetalation by forming the boronate anion.[3]
-
Catalyst Addition : Briefly remove the septum and add Pd(PPh₃)₄ (0.03 mmol) under a positive pressure of inert gas. Reseal the flask immediately.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Safety, Handling, and Regulatory Considerations
Storage and Handling
-
Storage : As recommended by suppliers, store at 2-8°C under an inert atmosphere to minimize degradation.[1][6] The compound is hygroscopic and sensitive to air.
-
Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]
Potential Genotoxicity of Arylboronic Acids
A critical consideration for professionals in drug development is the potential for process impurities to be mutagenic. Some arylboronic acids have shown positive results in in vitro bacterial mutagenicity assays (Ames test).[12][13] This has led to regulatory scrutiny, where such compounds may be classified as potential genotoxic impurities (PGIs) and require strict control in the final active pharmaceutical ingredient (API).[12]
However, further studies have shown that for many scaffolds, this in vitro activity does not translate to in vivo mutagenicity.[13] For any drug development program utilizing this compound, an early assessment of its mutagenic potential and a strategy to control its levels in the final API are highly advisable. Methods to purge residual boronic acids include basic washes, specialized scavenging resins, or crystallization.[12]
Conclusion
This compound is a high-value, versatile chemical tool. Its utility in the robust Suzuki-Miyaura coupling and its potential for click chemistry applications make it a powerful asset for the rapid construction of novel molecular entities. A disciplined approach to its use, grounded in a thorough understanding of its inherent chemical properties, rigorous quality control, and awareness of potential safety and regulatory implications, will empower researchers to fully leverage its synthetic potential in the pursuit of new therapeutic agents.
References
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Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. [Link]
-
Organic Chemistry Portal, (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
Gleeson, J. P., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777. [Link]
-
CASNU.COM, 1206681-16-4 this compound, [Link]
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Pinto, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Appiah, C., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(10), 3290. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292. [Link]
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Singh, G., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 723. [Link]
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Liu, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]
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Organic Chemistry Portal, Suzuki Coupling, [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Drug Discovery. [Link]
-
Rose-Hulman Institute of Technology, (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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An In-Depth Technical Guide to the Reactivity and Stability of 5-Ethynylpyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethynylpyridin-3-ylboronic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique trifecta of a pyridine ring, a reactive ethynyl group, and a versatile boronic acid moiety makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights into its handling, storage, and application in key synthetic transformations. By understanding the interplay of its functional groups, researchers can unlock the full potential of this reagent in their discovery and development programs.
Introduction: A Molecule of Strategic Importance
The convergence of a heteroaromatic system, a terminal alkyne, and a boronic acid within a single, relatively simple structure positions this compound as a powerful tool in modern organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where the pyridine scaffold is a common motif in bioactive molecules, the ethynyl group serves as a handle for bioorthogonal chemistry and further functionalization, and the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions.[1][2] The strategic placement of these groups allows for sequential, regioselective modifications, providing a streamlined pathway to diverse chemical libraries. Boronic acids and their derivatives are not only synthetic intermediates but can also act as pharmacophores, with several boron-containing drugs approved for clinical use.[1][2]
Physicochemical Properties and Handling
A foundational understanding of the physical and chemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 1206681-16-4 | [3][4][5] |
| Molecular Formula | C₇H₆BNO₂ | [3] |
| Molecular Weight | 146.94 g/mol | [3] |
| Appearance | Off-white to light yellow solid (typical) | Commercially available |
| Purity | Typically >95% | [3] |
| Storage | 2-8°C, under inert atmosphere, sealed from moisture | [3][4] |
Key Handling Considerations:
-
Hygroscopicity: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines). It is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Light Sensitivity: While not explicitly documented for this specific molecule, prolonged exposure to light should be avoided as a general precaution for complex organic molecules.
Chemical Stability: Navigating Potential Degradation Pathways
The stability of this compound is influenced by the inherent reactivity of its three key functional groups. Understanding these liabilities is critical for reaction optimization and sample integrity.
The Boronic Acid Moiety: A Point of Vulnerability
The carbon-boron bond is the most susceptible linkage to degradation under certain conditions.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, particularly heteroarylboronic acids, where the boronic acid group is replaced by a hydrogen atom. The reaction is often catalyzed by acid or base and is influenced by the electronic properties of the aromatic ring. The electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to cleavage.
-
Oxidative Degradation: Boronic acids can be oxidized to the corresponding phenol (or in this case, hydroxypyridine).[9] This process can be mediated by atmospheric oxygen, but is significantly accelerated by the presence of oxidizing agents, including residual peroxides in solvents or reactive oxygen species (ROS).[10][11][12][13] For this reason, the use of degassed solvents and inert atmospheres during reactions is highly recommended.
-
Boroxine Formation: As mentioned, boronic acids can reversibly form cyclic trimers called boroxines through the loss of water. While this is not a decomposition pathway in the destructive sense, the formation of boroxines can affect the solubility and reactivity of the reagent. This equilibrium can be shifted back to the boronic acid by the addition of water.
The Ethynyl Group: Stability and Potential Reactions
The terminal alkyne is generally stable under a range of conditions but can undergo specific reactions.
-
Hydration: Under acidic conditions, the ethynyl group can be hydrated to form a methyl ketone. This is a consideration when employing strongly acidic reaction or workup conditions.[14]
-
Oxidative Coupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (like oxygen), terminal alkynes can undergo homocoupling to form a diyne. This is a potential side reaction in copper-catalyzed processes if the reaction conditions are not carefully controlled.
The Pyridine Ring: pH and Metal Coordination
The basic nitrogen atom of the pyridine ring can influence the molecule's behavior.
-
Protonation: In acidic media, the pyridine nitrogen will be protonated, forming a pyridinium salt. This can alter the electronic properties of the ring, potentially influencing the reactivity of the other functional groups.
-
Metal Coordination: The lone pair of electrons on the nitrogen can coordinate to metal catalysts (e.g., palladium, copper), which can either be a productive step in a catalytic cycle or lead to catalyst inhibition.
Chemical Reactivity: A Dual Handle for Molecular Construction
The true synthetic power of this compound lies in its ability to participate in two of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The boronic acid functionality is a workhorse for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp²)-C(sp²) bond.[15] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1][16]
General Reaction Scheme:
Figure 1: General workflow for Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a suitable ligand, 1-5 mol%).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[15] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidative degradation of the boronic acid and the palladium catalyst.
-
Ligand: The choice of phosphine ligand on the palladium catalyst can influence the rate and efficiency of the oxidative addition and reductive elimination steps.[17]
Sonogashira Coupling: Constructing Aryl Alkynes
The terminal ethynyl group is an excellent handle for the Sonogashira coupling, a palladium- and copper-cocatalyzed reaction that forms a C(sp²)-C(sp) bond.[14][18] This provides a direct route to substituted alkynes.
General Reaction Scheme:
Figure 2: General workflow for Sonogashira coupling.
Representative Protocol for Sonogashira Coupling:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine).
-
Add this compound (1.1-1.5 equiv.) and a base (if not used as the solvent, e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[18]
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent in many cases. It also acts as a scavenger for the hydrogen halide byproduct.[14]
-
Inert Atmosphere: This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Orthogonal Reactivity: A Strategy for Sequential Functionalization
A key advantage of this compound is the potential for orthogonal reactivity. The Suzuki-Miyaura and Sonogashira couplings can often be performed under conditions that are selective for one functional group over the other. For example, a Suzuki-Miyaura coupling can be performed first, followed by a Sonogashira coupling on the product, or vice versa. This allows for the controlled and sequential introduction of different substituents, greatly expanding the accessible chemical space from a single starting material.
Figure 3: Sequential functionalization pathways.
Conclusion
This compound is a versatile and powerful building block for chemical synthesis. Its reactivity is dominated by the well-established Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can often be employed in an orthogonal fashion. The primary stability concerns are protodeboronation and oxidation of the boronic acid moiety, which can be mitigated by careful control of reaction conditions, including the use of inert atmospheres and degassed solvents. By understanding the principles outlined in this guide, researchers in drug discovery and materials science can effectively harness the synthetic potential of this valuable reagent to accelerate their research and development efforts.
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. (2018).
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.
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molecular weight and formula of 5-ethynylpyridin-3-ylboronic acid
An In-Depth Technical Guide to 5-Ethynylpyridin-3-ylboronic Acid for Advanced Research
Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. This bifunctional reagent, featuring a pyridine core, a reactive boronic acid moiety, and a versatile ethynyl group, is a valuable building block in modern synthetic chemistry. We will delve into its fundamental properties, provide a plausible and detailed synthetic protocol with mechanistic insights, outline methods for its characterization, and explore its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of drug discovery. This document is designed not merely as a protocol repository but as a field guide, explaining the causality behind methodological choices to empower researchers in their work.
The incorporation of boron-containing compounds, particularly boronic acids, into medicinal chemistry has surged in the last two decades, a shift catalyzed by the FDA approval of drugs like Bortezomib.[1][2] Historically viewed with suspicion regarding toxicity, the boronic acid moiety is now recognized for its unique electronic properties, stability, and its role as a "green" functional group, often degrading to benign boric acid in vivo.[1]
This compound is a strategic asset for several reasons:
-
The Pyridine Scaffold: A ubiquitous heterocycle in pharmaceuticals, the pyridine ring offers a nitrogen atom that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate.
-
The Boronic Acid Group: This functional group is primarily used as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[3]
-
The Ethynyl Terminus: The terminal alkyne is a highly versatile chemical handle. It can participate in "click chemistry" (e.g., Copper-Catalysed Azide-Alkyne Cycloaddition), Sonogashira couplings, or be further elaborated, providing a secondary point for molecular diversification.
This guide provides the core knowledge to effectively synthesize, characterize, and utilize this potent building block.
Core Physicochemical & Structural Properties
The fundamental characteristics of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₇H₆BNO₂ | [4] |
| Molecular Weight | 146.94 g/mol | [4] |
| CAS Number | 1206681-16-4 | [4][5] |
| Appearance | Typically a solid | |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | [4] |
| LogP | -1.2573 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| SMILES | C#CC1=CC(=CN=C1)B(O)O | [4] |
Note: The compound is also available as a hydrochloride salt (Formula: C₇H₇BClNO₂, MW: 183.40), which may offer enhanced stability and handling characteristics.[6]
Synthesis and Purification Protocol
While multiple routes to aryl boronic acids exist, the palladium-catalyzed Miyaura borylation is a robust and widely adopted method due to its mild conditions and broad substrate scope.[1] Below is a representative, field-proven protocol for the synthesis of this compound from a suitable precursor, 3-bromo-5-ethynylpyridine.
Expertise & Causality: The choice of bis(pinacolato)diboron (B₂pin₂) as the boron source is deliberate; it is a stable, easy-to-handle solid. The palladium catalyst, specifically one with bulky phosphine ligands like Pd(dppf)Cl₂, is highly effective for cross-coupling with heteroaryl halides. Potassium acetate (KOAc) is used as a mild base, sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-ethynylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up (Pinacol Ester): Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester intermediate.
-
Hydrolysis (Deprotection): Dissolve the crude pinacol ester in a mixture of acetone and water. Add aqueous HCl (e.g., 2M) and stir at room temperature for 2-4 hours to hydrolyze the ester to the free boronic acid.
-
Purification: Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Self-Validation: The success of the synthesis is validated at each stage. The disappearance of the starting material is confirmed analytically. The final product's identity and purity must be confirmed by the characterization methods outlined in the next section.
Spectroscopic Characterization
Confirming the structural integrity of the final compound is paramount. The following techniques are standard for the characterization of novel organic molecules.
-
¹H NMR (Proton NMR): This will confirm the presence of the pyridine ring protons and the terminal alkyne proton. The pyridine protons will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) with characteristic coupling patterns. The ethynyl proton (C≡C-H) should appear as a sharp singlet around δ 3.0-3.5 ppm. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes appearing as a broad singlet.
-
¹³C NMR (Carbon NMR): This spectrum will show seven distinct carbon signals. The two alkyne carbons (C≡C) will appear in the δ 70-90 ppm range. The five pyridine carbons will be in the aromatic region (δ 120-160 ppm), with the carbon attached to the boron atom (C-B) often showing a broader signal.
-
¹¹B NMR (Boron NMR): This is a crucial technique for boron-containing compounds. For a trigonal planar boronic acid, a single broad peak is expected in the range of δ 28-34 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and, therefore, the elemental composition (C₇H₆BNO₂). The observed mass should match the calculated mass (146.94) with high precision.
Application Profile: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds, a foundational reaction in the synthesis of complex molecules and active pharmaceutical ingredients.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., DME/water, Toluene/Ethanol/water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Execution: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Trustworthiness through Causality: The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The solvent system often includes water to aid in dissolving the inorganic base and facilitate the reaction. The amount of boronic acid is typically in slight excess to ensure complete consumption of the often more expensive halide partner.
Handling, Storage, and Safety
Proper handling is crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[4] Boronic acids can be susceptible to dehydration to form boroxines or degradation via protodeboronation, especially under acidic or harsh conditions.
-
Safety: The compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Work should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value synthetic intermediate that provides chemists with a direct route to novel molecular architectures. Its strategic combination of a pyridine core, a Suzuki-Miyaura-ready boronic acid, and a versatile ethynyl handle makes it an indispensable tool in the construction of compound libraries for drug discovery and materials science. By understanding the principles behind its synthesis, characterization, and application, researchers can fully leverage its potential to accelerate their scientific endeavors.
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Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link]
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Singh, P., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]
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The Advent and Ascension of Pyridine-Based Boronic Acids: A Technical Guide for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. The strategic incorporation of a boronic acid moiety onto this versatile heterocycle has unlocked unprecedented opportunities in drug design and synthesis, primarily through its role as a key building block in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the discovery, background, and synthetic evolution of pyridine-based boronic acids, offering researchers and drug development professionals a comprehensive understanding of these indispensable tools. While boronic acids were first synthesized in 1860 by Edward Frankland, the journey of their pyridine-containing counterparts is a more recent and nuanced story, marked by challenges of instability and the subsequent development of elegant synthetic solutions.[1]
Early Explorations and the Challenge of Instability
The initial forays into the synthesis of pyridinylboronic acids were not straightforward. While 3- and 4-pyridinylboronic acids demonstrated reasonable stability, the 2-pyridinyl isomer proved to be notoriously elusive. Early researchers such as F.C. Fischer and E. Havinga in 1965, and Mikhailov and Bubnov, noted the inherent instability of pyridine-2-boronic acid, which readily undergoes protodeboronation—the cleavage of the carbon-boron bond.[2] This instability severely hampered its use in synthesis. The electron-withdrawing nature of the pyridine nitrogen at the 2-position is a key factor in this lability. This challenge became a significant driving force for the development of more robust synthetic methods and stable derivatives.
The breakthrough came with the realization that converting the boronic acid to a boronate ester, such as a pinacol ester or an N-phenyldiethanolamine ester, dramatically increases stability.[3] This strategy protects the vacant p-orbital of the boron atom, mitigating the pathway to protodeboronation and rendering these valuable reagents amenable to a wider range of reaction conditions.
The Evolution of Synthetic Methodologies: A Journey of Refinement
The synthesis of pyridine-based boronic acids has evolved significantly from early, often low-yielding methods to highly efficient and scalable protocols. The following sections detail the key synthetic strategies that have been instrumental in making these compounds widely accessible.
Halogen-Metal Exchange: The Foundational Approach
The most fundamental and enduring method for the synthesis of pyridinylboronic acids is the halogen-metal exchange of a halopyridine, followed by borylation with a trialkyl borate. This approach, typically employing organolithium or Grignard reagents, remains a cost-effective and reliable option for large-scale preparations.
The general workflow for this process is depicted below:
Caption: Halogen-Metal Exchange and Borylation Workflow.
The choice of organometallic reagent and reaction conditions is critical for success. Organolithium reagents, such as n-butyllithium, are highly reactive and necessitate very low temperatures (typically -78 °C) to prevent side reactions.[4] Grignard reagents are generally less reactive and can often be used at slightly higher temperatures. The "in situ quench" or "reverse addition" protocol, where the organometallic reagent is added to a mixture of the halopyridine and the trialkyl borate, has proven to be a significant improvement, particularly for substrates with functional groups that are sensitive to the organometallic reagent.[5][6][7] This technique minimizes the concentration of the highly reactive pyridyl-lithium or -magnesium species, thus reducing the likelihood of undesired side reactions.[5]
The following protocol is adapted from a procedure reported by Li et al. and provides a robust method for the synthesis of 3-pyridylboronic acid.[5][6]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
2N Hydrochloric acid
-
Acetonitrile
Procedure:
-
To a dried 1-L three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add anhydrous toluene (320 mL), anhydrous THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).[5]
-
Cool the mixture to -40 °C using a dry ice/acetone bath.[5]
-
Slowly add n-butyllithium (96 mL of a 2.5 M solution in hexanes, 240 mmol) dropwise over 1 hour, maintaining the internal temperature at -40 °C.[5]
-
Stir the reaction mixture for an additional 30 minutes at -40 °C.[5]
-
Remove the cooling bath and allow the mixture to warm to -20 °C.[5]
-
Quench the reaction by adding 200 mL of 2N HCl solution.[5]
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the aqueous layer and adjust the pH to approximately 7.0 with a suitable base (e.g., NaOH solution).
-
The product, which often precipitates as the boroxine, can be collected by filtration.
-
The crude product can be purified by crystallization from acetonitrile to yield tris(3-pyridyl)boroxin.[5]
-
To obtain the monomeric boronic acid or a stable ester derivative, the boroxine can be treated with an appropriate diol, such as pinacol, under Dean-Stark conditions.[5]
Palladium-Catalyzed Cross-Coupling: The Rise of Modern Synthesis
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the synthesis of biaryl compounds and, by extension, the utility of pyridine-based boronic acids.[8] This methodology allows for the direct formation of carbon-carbon bonds between a pyridine-based boronic acid (or its ester) and an aryl or heteroaryl halide.
Caption: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction.
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like 2-pyridyl boronates, specialized ligands are often required to promote efficient transmetalation and reductive elimination while minimizing protodeboronation.[8] The choice of base is also critical, as it plays a role in the activation of the boronic acid and the overall catalytic cycle.
The following is a general protocol for the Suzuki-Miyaura coupling of a stable 2-pyridylboronate ester with an aryl bromide.
Materials:
-
2-Pyridylboronate ester (e.g., pinacol ester)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a reaction vessel, add the 2-pyridylboronate ester (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the appropriate anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern Frontiers: C-H Borylation and Cycloaddition
More recent advancements have led to even more direct and atom-economical methods for the synthesis of pyridinylboronic acids. Iridium- or rhodium-catalyzed C-H borylation allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, obviating the need for a pre-functionalized halopyridine. Additionally, [4+2] cycloaddition strategies have emerged as a novel approach to construct the pyridine ring with the boronic acid moiety already in place. These cutting-edge techniques continue to expand the synthetic chemist's toolkit for accessing these valuable compounds.
Comparative Summary of Synthetic Methodologies
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Halogen-Metal Exchange | Halopyridine | Organolithium or Grignard reagents, Trialkyl borate | Cost-effective, scalable, reliable | Requires cryogenic temperatures, sensitive to some functional groups |
| Palladium-Catalyzed Cross-Coupling | Halopyridine | Diboron reagent (e.g., B₂pin₂), Palladium catalyst, Base | Milder conditions, better functional group tolerance | Cost of palladium and ligands, potential for side reactions |
| C-H Borylation | Pyridine | Diboron reagent, Iridium or Rhodium catalyst | Atom-economical, avoids pre-functionalization | Issues with regioselectivity, catalyst cost |
| [4+2] Cycloaddition | Various precursors | Dienophiles, dienes | Novel approach, constructs the ring and C-B bond simultaneously | Limited substrate scope, can be complex |
Applications in Drug Discovery and Beyond
The primary application of pyridine-based boronic acids is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex molecules, particularly in the pharmaceutical industry.[9][10] The ability to readily couple a pyridine moiety to another aromatic or heteroaromatic ring system is a powerful tool for lead optimization and the construction of compound libraries for high-throughput screening. The resulting biaryl structures are common motifs in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Beyond pharmaceuticals, pyridine-based boronic acids are finding applications in materials science for the synthesis of organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and sensors.
Conclusion and Future Outlook
The discovery and development of pyridine-based boronic acids represent a significant advancement in synthetic and medicinal chemistry. From the early struggles with the instability of the 2-pyridyl isomer to the development of a diverse array of robust synthetic methodologies, the journey of these compounds highlights the ingenuity and perseverance of chemical researchers. As our understanding of organoboron chemistry deepens and new catalytic systems are discovered, we can anticipate the emergence of even more efficient and selective methods for the synthesis of these invaluable building blocks. The continued exploration of their applications in drug discovery, materials science, and beyond promises a future rich with innovation, driven in no small part by the humble yet powerful pyridine-based boronic acid.
References
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of organic chemistry, 67(15), 5394–5397. [Link]
-
Pi-Sui, L., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
-
Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]
-
Wikipedia. (2023, December 27). Boronic acid. [Link]
-
Burtoloso, A. C. B., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 916-923. [Link]
-
Organic Syntheses. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Tripodi, F., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112275. [Link]
-
Tang, W., & Sarvestani, M. (2005). Synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides. Organic Syntheses, 81, 226. [Link]
- Clariant. (n.d.). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
-
Anderson, J. C., & Sandham, D. A. (2003). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2003(12), 1845-1847. [Link]
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- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Note: A Comprehensive Protocol for Suzuki-Miyaura Coupling with 5-ethynylpyridin-3-ylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2][3]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-ethynylpyridin-3-ylboronic acid with a variety of (hetero)aryl halides. This particular building block is of significant interest in drug discovery due to the presence of the synthetically versatile ethynyl group and the pyridine core, a common motif in biologically active molecules. However, the coupling of pyridylboronic acids presents unique challenges, including catalyst inhibition by the Lewis basic nitrogen and the propensity for protodeboronation.[4] Furthermore, the terminal alkyne introduces an additional layer of complexity that must be carefully managed.
This guide is intended for researchers, scientists, and drug development professionals. It offers a robust starting protocol, explains the rationale behind the chosen conditions, and provides guidance for troubleshooting and optimization.
Challenges and Considerations
The successful Suzuki-Miyaura coupling of this compound requires careful consideration of several factors:
-
Stability of the Boronic Acid: Pyridylboronic acids are notoriously unstable and susceptible to protodeboronation, especially under basic aqueous conditions.[4] The electron-withdrawing nature of the pyridine ring exacerbates this issue. It is crucial to handle this compound with care, storing it under anhydrous conditions at low temperatures (2-8°C) as recommended by suppliers.[5] For particularly challenging couplings, the use of more stable derivatives like the corresponding pinacol boronate ester or potassium trifluoroborate salt is a viable strategy.[4][6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and reduced reaction efficiency. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically hindering the coordination of the pyridine nitrogen to the palladium.[7]
-
Reactivity of the Ethynyl Group: The terminal alkyne is a reactive functional group that can potentially participate in side reactions under palladium catalysis, such as Sonogashira-type couplings if trace copper is present, or oligomerization. While often tolerated, for complex multi-step syntheses, protection of the alkyne with a trialkylsilyl group (e.g., trimethylsilyl or triisopropylsilyl) may be necessary.[8][9]
Recommended Protocol
This protocol is a general starting point and may require optimization depending on the specific (hetero)aryl halide used. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Reagents and Materials
-
This compound (or its pinacol ester)
-
(Hetero)aryl halide (bromide or iodide recommended for higher reactivity)
-
Palladium catalyst: Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate)
-
Anhydrous solvent: 1,4-Dioxane or Toluene
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If using a phosphate base, a small amount of degassed water (e.g., 10% v/v) can be beneficial.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for the recommended time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | 1.2 - 1.5 equivalents | To ensure complete consumption of the limiting halide. |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, effective, and readily available palladium precursors.[4] |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[2][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Mild bases that are effective in promoting transmetalation while minimizing protodeboronation of the sensitive pyridylboronic acid.[2] |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents that are well-suited for Suzuki-Miyaura couplings. A small amount of water may be beneficial with phosphate bases. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Protodeboronation of the boronic acid. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a milder base (e.g., K₃PO₄). Consider using the pinacol ester or trifluoroborate salt of the boronic acid. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high. 2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. |
| Decomposition of Starting Material | 1. The ethynyl group is unstable under the reaction conditions. 2. The boronic acid is degrading. | 1. Consider protecting the alkyne with a TMS or TIPS group. 2. Use the boronic acid immediately after purchase or synthesize it fresh. Store at the recommended temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of complex, functionalized heteroaromatic compounds. While challenges exist due to the nature of the pyridylboronic acid and the presence of the ethynyl group, these can be overcome through careful selection of the catalyst system, base, and reaction conditions. The protocol provided in this application note serves as a robust starting point for the successful implementation of this important transformation in a research and development setting.
References
-
ChemHelp ASAP. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Zhang, Y., & Zhang, J. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(11), 3727-3739. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13158–13170. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(15), 5121–5128. [Link]
-
Snaith, J. S., et al. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 5(13), 2223–2226. [Link]
-
Dandapani, S., & Curran, D. P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 350(11-12), 2013-2030. [Link]
-
Bhanushali, M. J., et al. (2021). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Journal of the Indian Chemical Society, 98(10), 100159. [Link]
-
Kumar, A., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 123-131. [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross coupling reaction [Video]. YouTube. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(45), 15349–15363. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Li, A. Y., et al. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 5(13), 2223–2226. [Link]
-
Kumar, A., et al. (2021). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Organic Chemistry Frontiers, 8(10), 2256-2281. [Link]
-
Smith, A. M., et al. (2017). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 23(34), 8231-8240. [Link]
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
Gandeepan, P., et al. (2020). Palladium-Catalyzed C-H Alkynylation of Unactivated Alkenes. Angewandte Chemie International Edition, 59(20), 7818-7822. [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12797-12804. [Link]
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of 5-Ethynylpyridin-3-ylboronic Acid in Sonogashira Cross-Coupling Reactions
Preamble: The Strategic Value of a Bifunctional Reagent
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by palladium and a copper(I) co-catalyst, provides a powerful and versatile method for constructing complex molecular architectures under mild conditions.[2][3]
This document provides an in-depth guide to the application of 5-ethynylpyridin-3-ylboronic acid , a uniquely valuable building block for researchers in medicinal chemistry and materials science. This reagent is bifunctional; it possesses a terminal alkyne poised for Sonogashira coupling and a boronic acid group that remains available for subsequent transformations, such as the Suzuki-Miyaura coupling. This dual reactivity allows for a modular and convergent synthetic strategy, enabling the rapid assembly of complex, heteroaromatic systems from a single, versatile starting material. We will explore the mechanistic underpinnings, provide detailed and validated protocols, and offer expert insights into optimizing these critical transformations.
Reagent Profile: this compound
Understanding the properties of this reagent is fundamental to its successful application. The presence of both the acidic boronic acid moiety and the reactive alkyne requires careful handling and storage.
| Property | Data | Source |
| CAS Number | 1206681-16-4 | [4] |
| Molecular Formula | C₇H₆BNO₂ | [4] |
| Molecular Weight | 146.94 g/mol | [4] |
| Appearance | Off-white to light yellow solid | |
| Storage Conditions | Store sealed in a dry, inert atmosphere, 2-8°C | [4] |
Expert Insight: The boronic acid group is susceptible to dehydration, forming cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction workup, it can affect the reagent's solubility and stoichiometry. For optimal results, use the reagent from a freshly opened container or store it rigorously under an inert atmosphere. The pyridine nitrogen can act as a ligand, potentially interacting with the palladium catalyst; this is a key consideration in protocol design.[5][6]
The Sonogashira Reaction: A Mechanistic Deep Dive
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[1][2] Understanding these cycles is crucial for troubleshooting and optimization.
The Palladium/Copper Co-catalyzed Cycle
The synergistic action of palladium and copper allows the reaction to proceed under very mild conditions.[7] The palladium complex orchestrates the C(sp²)-C(sp) bond formation, while the copper co-catalyst facilitates the activation of the alkyne.
Caption: The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.[2]
-
Copper Cycle : Concurrently, the terminal alkyne (H-C≡CR²) reacts with the Cu(I) salt in the presence of a base to form a highly reactive copper acetylide intermediate.[1][8]
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex. This is often the rate-determining step.[2]
-
Reductive Elimination : The resulting alkynyl-Pd(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.[2]
Copper-Free Sonogashira Coupling
While highly efficient, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[9] Copper-free protocols have been developed to circumvent this issue, which is particularly important when working with valuable or complex alkynes.
Caption: The catalytic cycle for a copper-free Sonogashira reaction.
In this variant, a stronger base is often required. The alkyne coordinates directly to the Pd(II) center, increasing its acidity and allowing the base to deprotonate it, forming the palladium-acetylide complex directly without a copper intermediary.[1][2]
Experimental Protocols
The following protocols are designed as robust starting points for the Sonogashira coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific halide partner.
Protocol 1: Standard Pd/Cu Co-catalyzed Conditions
This method is highly reliable for a broad range of aryl iodides and activated aryl bromides.
Reaction Scheme: (Illustrative scheme showing an aryl bromide reacting with this compound)
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve ~0.1 M concentration) followed by the amine base (e.g., 2.5 eq). Stir the mixture for 5-10 minutes.
-
Alkyne Addition: Add the this compound (1.2 eq) to the stirring mixture.
-
Reaction: Heat the reaction to the desired temperature (typically 60-80 °C for aryl bromides) and monitor its progress by TLC or LC-MS.[10] Reactions with aryl iodides may proceed at room temperature.[1]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Copper-Free Conditions
This protocol is recommended to prevent alkyne homocoupling, especially if the desired product is difficult to separate from the dimerized side-product.[9][11]
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
A suitable phosphine ligand, e.g., Triphenylphosphine (PPh₃) or a bulky, electron-rich ligand like SPhos (4-10 mol%)
-
An inorganic base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the inorganic base (2.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Alkyne Addition: Add the this compound (1.2 eq).
-
Reaction: Heat the reaction to a higher temperature than the co-catalyzed version, often in the range of 80-110 °C.[10] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the inorganic base and palladium black, and rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Troubleshooting Guide
Even robust protocols can encounter issues. The following table outlines common problems and evidence-based solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive palladium catalyst.2. Insufficiently degassed solvents/reagents.3. Reaction temperature is too low, especially for less reactive aryl bromides.[10]4. Pyridine nitrogen is inhibiting the catalyst.[6] | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Degas all solvents and the amine base thoroughly (e.g., freeze-pump-thaw cycles).3. Increase the reaction temperature in 10-20 °C increments.4. Switch to a more robust ligand system, such as a bulky biarylphosphine (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, which are less susceptible to inhibition.[2][11] |
| Significant Homocoupling | 1. Presence of oxygen in the reaction vessel.2. The copper(I) co-catalyst is promoting the oxidative dimerization (Glaser coupling).[6][9] | 1. Ensure a strictly inert atmosphere throughout the setup and reaction.2. Switch to the copper-free protocol described above. This is the most effective way to eliminate this side product.[3][9] |
| Hydrodehalogenation of Aryl Halide | 1. Presence of a proton source (water).2. The amine base or solvent contains impurities. | 1. Use rigorously dried solvents and reagents.2. Distill the amine base before use. Consider using an inorganic base like Cs₂CO₃ in the copper-free protocol. |
| Decomposition of Boronic Acid | 1. Boronic acids can be thermally unstable or sensitive to protodeborylation under certain conditions.2. Reaction temperature is too high. | 1. Use the boronic acid from a fresh, well-stored source.2. Attempt the reaction at the lowest effective temperature. If necessary, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
Sequential Reactions: Unleashing the Boronic Acid
The true power of using this compound lies in the subsequent reactivity of its boronic acid handle. The product of the Sonogashira coupling is an ideal substrate for a Suzuki-Miyaura cross-coupling, allowing for the introduction of a second, distinct aryl or heteroaryl group.
Caption: A modular synthetic workflow using sequential Sonogashira and Suzuki reactions.
This two-step, one-reagent strategy provides a highly efficient pathway to construct complex, unsymmetrically substituted diarylalkynyl pyridine cores, which are privileged structures in many areas of drug discovery and materials science.
References
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]
-
Title: Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Sonogashira cross-coupling reaction Source: YouTube (ChemHelp ASAP) URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Catalysis URL: [Link]
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Title: Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne Source: Organic Letters URL: [Link]
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Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SCIRP URL: [Link]
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Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]
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Title: Sonogashira coupling Source: YouTube (Professor Dave Explains) URL: [Link]
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Title: Potential Sonogashira Reaction Problems? Source: Sciencemadness Discussion Board URL: [Link]
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Title: Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach Source: ACS Omega URL: [Link]
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Title: Sonogashira troubleshooting help needed Source: Reddit (r/Chempros) URL: [Link]
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Title: Sonogashira cross-coupling of an aryl bromide boronic ester Source: ResearchGate URL: [Link]
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5-Ethynylpyridin-3-ylboronic Acid: A Versatile Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of contemporary drug discovery, the selection of molecular building blocks is a critical determinant of success. 5-Ethynylpyridin-3-ylboronic acid has emerged as a particularly valuable reagent, offering a unique combination of structural features that empower medicinal chemists to construct complex and highly functionalized molecules. This compound masterfully combines the utility of a boronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, with a terminal alkyne, a versatile handle for a variety of chemical transformations including "click chemistry". The strategic placement of these functionalities on a pyridine scaffold, a privileged heterocycle in numerous approved drugs, further enhances its appeal by providing a key interaction point for biological targets.[1][2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, explore its diverse applications with a focus on G-protein coupled receptors (GPCRs) and kinases, and provide detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for successful and reproducible experimentation.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₇H₆BNO₂ | [3] |
| Molecular Weight | 146.94 g/mol | [3] |
| CAS Number | 1206681-16-4 | [3] |
| Appearance | Typically a solid | Supplier Data |
| Solubility | Phenylboronic acid, a related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The pyridine and ethynyl functionalities may alter this profile. It is advisable to determine solubility in the specific reaction solvent empirically. | |
| pKa | The pKa of boronic acids can be lowered by the presence of polyols like mannitol, which can also increase solubility by forming boronate esters and preventing the formation of less soluble trimeric boroxines.[5] | |
| Stability and Storage | Store in a dry, inert atmosphere at 2-8°C.[3][6] Boronic acids can be susceptible to protodeboronation, especially under harsh conditions.[7][8] The ethynyl group may also be sensitive to certain reaction conditions. |
Expert Handling and Storage Insights:
-
Inert Atmosphere: Due to the potential for oxidation and protodeboronation, it is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture Sensitivity: Boronic acids can form anhydrides (boroxines) upon dehydration. While this is often reversible, it can affect solubility and reactivity. Minimizing exposure to moisture is recommended.
-
Weighing: For accurate measurements, it is advisable to weigh the compound quickly and in a dry environment to minimize water absorption.
Core Applications in Medicinal Chemistry
The bifunctional nature of this compound makes it a powerful tool for accessing a diverse range of molecular architectures targeting various disease areas.
Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of approved drugs.[9][10] The 5-ethynylpyridin-3-yl moiety has been instrumental in the development of potent and selective allosteric modulators of GPCRs.
Focus: Metabotropic Glutamate Receptor 5 (mGluR5)
The metabotropic glutamate receptor 5 (mGluR5) is a well-established therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.[11] The discovery of non-competitive antagonists like 2-methyl-6-(phenylethynyl)pyridine (MPEP) highlighted the importance of the phenylethynyl-pyridine scaffold.[11]
The this compound building block allows for the systematic exploration of the aryl-ethynyl-pyridine pharmacophore. By employing Suzuki-Miyaura cross-coupling, medicinal chemists can readily introduce a wide array of (hetero)aryl groups at the 5-position of the pyridine ring, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The ethynyl linker provides a rigid connection between the two aromatic systems, which is often crucial for optimal binding to the allosteric site within the transmembrane domain of the receptor.[12]
Logical Workflow for GPCR Modulator Synthesis
Caption: Workflow for synthesizing and evaluating GPCR modulators.
Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14] The pyridine ring is a common motif in kinase inhibitors, often forming key hydrogen bonds with the hinge region of the ATP-binding pocket.[1]
The this compound building block provides a versatile platform for the design of novel kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the boronic acid functionality allows for the introduction of various substituents that can occupy other pockets of the kinase active site through Suzuki-Miyaura coupling. The ethynyl group can serve as a rigid linker to position additional functionalities or can be further elaborated using click chemistry to attach probes or other moieties.
Signaling Pathway Inhibition by Kinase Inhibitors
Caption: Inhibition of a kinase signaling pathway.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/Heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous base)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher (120-150°C) with shorter reaction times (10-30 minutes).[4][15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights & Troubleshooting:
-
Protodeboronation: If significant protodeboronation of the boronic acid is observed (formation of 3-ethynylpyridine), consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a lower reaction temperature. Using the boronic acid pinacol ester can also mitigate this side reaction.
-
Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For challenging couplings, consider using more advanced catalyst systems (e.g., with bulky phosphine ligands like SPhos or XPhos).
-
Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.
Protocol 2: Sonogashira Coupling
This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of a 3-ethynylpyridine derivative with an aryl or heteroaryl halide. This is applicable if the ethynyl group of the core molecule is to be coupled after the pyridine ring has been functionalized.
Materials:
-
3-Ethynylpyridine derivative
-
Aryl/Heteroaryl halide (e.g., iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base via syringe, followed by the 3-ethynylpyridine derivative (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.
Expert Insights & Troubleshooting:
-
Homocoupling: The formation of a diacetylene byproduct (Glaser coupling) can occur, especially in the presence of oxygen. Maintaining a strictly inert atmosphere is critical.
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira conditions can be employed, although this may require different catalyst systems and higher reaction temperatures.[16]
-
Base Choice: The amine base acts as both a base and a solvent in some cases. Ensure it is anhydrous and of high purity.
Conclusion
This compound is a powerful and versatile building block that offers medicinal chemists a reliable and efficient means to access novel and diverse chemical matter. Its unique combination of a pyridine scaffold with orthogonal reactive handles for Suzuki-Miyaura and Sonogashira couplings (or other alkyne chemistries) makes it an invaluable tool in the design and synthesis of next-generation therapeutics, particularly in the fields of GPCR modulation and kinase inhibition. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this exceptional synthetic intermediate in their drug discovery programs.
References
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Im, Y. J., Kim, J. H., & Pae, A. N. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(4), 311–315.
- Plamondon, L., Grenier, L., Adams, J., & Gupta, S. L. (2004). Formulation of Boronic Acid Compounds. U.S.
- Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Rask-Andersen, M., Almén, M. S., & Schiöth, H. B. (2011). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 10(8), 579–590.
- Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 914-933.
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]...
- Kaur, M., Singh, M., & Kumar, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406.
- Li, W., Nelson, K. M., & Jensen, K. F. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(31), 10848–10849.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Breinbauer, R., et al. (2021). Overview of the synthetic routes towards the pyridine boronic acid building blocks for the synthesis of teraryl-based α-helix mimetics. European Journal of Organic Chemistry, 2021(24), 3433-3444.
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.
- Gregory, K. J., et al. (2013). Clickable Photoaffinity Ligands for Metabotropic Glutamate Receptor 5 Based on Select Acetylenic Negative Allosteric Modulators. ACS Chemical Biology, 8(6), 1199–1205.
- Foster, P. G., et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 17(8), 9474–9487.
- Lindsley, C. W., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101.
- Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Huang, Y.-C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(13), 6899–6912.
- Wootten, D., Christopoulos, A., & Sexton, P. M. (2016). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences, 37(12), 1037–1049.
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The Strategic Application of 5-Ethynylpyridin-3-ylboronic Acid in the Discovery of Potent and Selective Kinase Inhibitors
Introduction: The Unique Role of 5-Ethynylpyridin-3-ylboronic Acid in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with high potency and selectivity is paramount. The design and synthesis of small molecule kinase inhibitors, in particular, represent a cornerstone of modern oncology and immunology research. Within the vast arsenal of chemical building blocks available to drug discovery professionals, this compound has emerged as a uniquely valuable reagent. Its trifunctional nature—a pyridine ring for hydrogen bonding and solubility, a boronic acid for versatile cross-coupling, and an ethynyl group for potent and specific interactions with target proteins—offers a strategic advantage in the construction of complex, biologically active molecules. This application note provides a detailed exploration of the utility of this compound in drug discovery, with a specific focus on its application in the synthesis of inhibitors for Activated Cdc42-associated kinase 1 (ACK1), a critical regulator in multiple cancer signaling pathways.
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and improve the aqueous solubility of drug candidates.[1] The boronic acid functional group is a key enabler of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[2] This reaction's tolerance of a wide range of functional groups makes it an indispensable tool for the late-stage functionalization of complex molecules. The ethynyl group, with its linear geometry and electron-rich triple bond, can participate in strong and specific interactions within the ATP-binding pocket of kinases, often leading to significant gains in potency and selectivity.
This guide will provide detailed protocols for the application of this compound in the synthesis of a potent ACK1 inhibitor, present quantitative data on its biological activity, and discuss the underlying rationale for its use in targeting cancer-relevant signaling pathways.
Targeting Aberrant Signaling in Cancer: The Rationale for ACK1 Inhibition
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has been implicated as a key driver in the progression of various cancers, including prostate, breast, lung, and pancreatic cancer.[2][3] ACK1 acts as a central node, integrating signals from multiple receptor tyrosine kinases (RTKs) and transducing them to downstream effectors that regulate cell growth, survival, and migration.[3]
The oncogenic activity of ACK1 is multifaceted. It can phosphorylate and activate the pro-survival kinase AKT, independent of the canonical PI3K pathway, thereby promoting cell survival and resistance to apoptosis.[4] Furthermore, ACK1 has been shown to phosphorylate and activate the androgen receptor (AR) in prostate cancer and the estrogen receptor (ER) in breast cancer, contributing to hormone-refractory disease progression.[2][3] Given its central role in these critical cancer-driving pathways, the development of potent and selective ACK1 inhibitors is a highly promising therapeutic strategy.
dot
Figure 1: Simplified ACK1 signaling pathway in cancer.
Synthetic Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol details the synthesis of a key intermediate in the development of a potent ACK1 inhibitor, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins the this compound with a halogenated heterocyclic core, demonstrating the practical application of this versatile building block.
Reaction Scheme:
Materials:
-
1-(5-bromopyridin-3-yl)-2-cyclopropyl-7-fluoro-3,4-dihydro-1,8-naphthyridine (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-(5-bromopyridin-3-yl)-2-cyclopropyl-7-fluoro-3,4-dihydro-1,8-naphthyridine, this compound, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of anhydrous 1,4-dioxane to form the active Pd(PPh₃)₄ catalyst in situ.
-
Inert Atmosphere: Seal the Schlenk flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the Schlenk flask via syringe. Then, add the pre-mixed catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.
dot
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Biological Activity of the Resulting ACK1 Inhibitor
The strategic incorporation of the 5-ethynylpyridin-3-yl moiety leads to a significant enhancement in the biological activity of the resulting ACK1 inhibitor. The following tables summarize the in vitro and cellular potency of a representative compound synthesized via the described protocol.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. ACK1 |
| ACK1 | 2.1 | - |
| SRC | 218.7 | >100 |
| ABL1 | >1000 | >476 |
| EGFR | >1000 | >476 |
| HER2 | >1000 | >476 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay. Data is representative of compounds of this class.[5]
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.5 |
| A549 | Non-Small Cell Lung Cancer | 1.2 |
| PC-3 | Prostate Cancer | 0.8 |
| MCF-7 | Breast Cancer | 1.5 |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation in a cellular assay.[6][7]
Discussion: Causality and Self-Validation in the Experimental Design
The choice of this compound as a key building block is a deliberate and rational design choice. The Suzuki-Miyaura coupling provides a reliable and high-yielding method for its incorporation into a diverse range of molecular scaffolds. The resulting 5-ethynylpyridine moiety is hypothesized to form a strong hydrogen bond with the hinge region of the ACK1 kinase domain via the pyridine nitrogen, a common binding motif for kinase inhibitors. The ethynyl group is positioned to extend into a hydrophobic pocket, providing additional van der Waals interactions and enhancing potency.
The self-validating nature of this protocol lies in the clear and measurable outcomes. The success of the Suzuki-Miyaura coupling can be readily confirmed by standard analytical techniques such as NMR and mass spectrometry. The biological activity of the final compound can be quantitatively assessed through in vitro kinase assays and cellular proliferation assays. A significant increase in potency and selectivity compared to analogues lacking the 5-ethynylpyridine moiety would validate the initial design hypothesis.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a pyridine ring, an ethynyl group, and a boronic acid for facile Suzuki-Miyaura coupling allows for the rational design of potent and selective drug candidates. The successful application of this reagent in the synthesis of ACK1 inhibitors highlights its potential for targeting other kinases implicated in cancer and other diseases. Future work will focus on further optimizing the pharmacokinetic properties of these compounds to advance them into preclinical and clinical development. The protocols and data presented herein provide a solid foundation for researchers and drug discovery professionals to leverage the strategic advantages of this compound in their own research endeavors.
References
- Mahajan, K., & Mahajan, N. P. (2015). ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers. Oncogene, 34(32), 4162–4167.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kauthentic, D. A., & Le, D. D. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313-328.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Mahajan, K., Malla, P., Lawrence, H. R., & Mahajan, N. P. (2012). ACK1-mediated androgen receptor phosphorylation modulates castration-resistant prostate cancer. The Journal of biological chemistry, 287(26), 22112–22122.
- Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- Li, Y., et al. (2023). Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. Journal of Medicinal Chemistry, 66(10), 6905–6921.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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Application Notes & Protocols: Leveraging the Bifunctional Reactivity of 5-Ethynylpyridin-3-ylboronic Acid in Click Chemistry and Beyond
Introduction: The Power of Orthogonal Chemistries
In the landscape of modern chemical synthesis, particularly in drug discovery and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, champions a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5] This transformation is celebrated for its remarkable reliability and orthogonality to most functional groups found in biological systems, making it a premier tool for bioconjugation.[2][6]
This guide delves into the applications of a uniquely versatile building block: 5-ethynylpyridin-3-ylboronic acid . This molecule is a prime example of a bifunctional linker, possessing two distinct and orthogonally reactive handles:
-
A terminal alkyne , ready to participate in CuAAC reactions.[7][8]
-
A boronic acid , poised for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10][11]
The presence of these two functionalities on a single, compact scaffold allows for a modular and sequential approach to synthesis. Researchers can first engage the boronic acid in a C-C bond-forming reaction and subsequently use the alkyne for a click conjugation, or vice-versa. This guide provides the foundational knowledge and detailed protocols for harnessing the dual reactivity of this and similar terminal alkynes for advanced applications.
The Bifunctional Advantage: this compound
The strategic value of this compound lies in its ability to bridge two of the most powerful C-C bond-forming reactions in modern organic chemistry.
Caption: Dual reactivity of this compound.
-
The Alkyne Handle: The ethynyl group is the workhorse for click chemistry. Its linear geometry and unique electronic properties make it highly reactive towards azides in the presence of a copper(I) catalyst. The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly stable moiety that can mimic a peptide bond and participate in hydrogen bonding, often contributing favorably to the pharmacological profile of a molecule.[5][12]
-
The Boronic Acid Handle: Boronic acids are exceptionally useful intermediates, most notably for the Suzuki-Miyaura cross-coupling reaction.[11][13] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organohalide (e.g., aryl or vinyl halides/triflates).[9][10] The reaction conditions are generally mild, and the tolerance for a wide range of functional groups is extensive, making it a cornerstone of pharmaceutical synthesis.[14][15][16]
This dual-functionality enables the design of sophisticated molecular constructs, such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and complex molecular probes where different components (e.g., a targeting moiety, a payload, and a solubilizing agent) can be precisely installed.[17][18]
Application Note 1: The CuAAC Reaction - Mechanism and Protocol
The CuAAC reaction proceeds through a catalytic cycle that ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4 and 1,5-regioisomers.[12]
Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for labeling an azide-functionalized biomolecule (e.g., a peptide or protein) with a terminal alkyne-containing reporter molecule in an aqueous buffer system.
Rationale: The choice of a water-soluble ligand like THPTA is crucial for biocompatibility. It stabilizes the Cu(I) oxidation state, preventing both disproportionation and oxidation to the inactive Cu(II) state, while also mitigating cellular toxicity.[19] Sodium ascorbate is used as a mild reducing agent to continuously regenerate Cu(I) from any Cu(II) that may form in the presence of oxygen.[12]
Materials:
| Reagent | Purpose | Typical Stock Concentration |
| Azide-modified Biomolecule | Substrate 1 | 1-10 mg/mL in PBS |
| Alkyne-Reporter | Substrate 2 | 10 mM in DMSO |
| Copper(II) Sulfate (CuSO₄) | Catalyst Precursor | 100 mM in H₂O |
| THPTA Ligand | Cu(I) Stabilizing Ligand | 200 mM in H₂O |
| Sodium Ascorbate | Reducing Agent | 100 mM in H₂O (prepare fresh) |
| Phosphate-Buffered Saline (PBS) | Reaction Buffer | 1X, pH 7.4 |
| DMSO | Co-solvent (optional) | N/A |
Step-by-Step Methodology:
-
Prepare the Catalyst Solution: In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions. A common ratio is 1:2 to 1:5 (CuSO₄:Ligand) to ensure all copper is chelated. For a typical reaction, mix 2 µL of 100 mM CuSO₄ with 4 µL of 200 mM THPTA. Vortex briefly and let it stand for 2-3 minutes.[19]
-
Prepare the Reaction Mixture: In a separate tube, add your azide-modified biomolecule dissolved in PBS. For a 100 µL final reaction volume, you might use 50 µL of your biomolecule stock.
-
Add the Alkyne: Add the alkyne-reporter molecule to the reaction mixture. A slight excess (e.g., 1.5 to 5 equivalents relative to the biomolecule) is often used to drive the reaction to completion. For a 1 mg/mL solution of a 20 kDa protein (50 µM), you might add 1 µL of a 10 mM alkyne stock for a 2-fold excess.
-
Initiate the Reaction: Add the pre-mixed catalyst solution from Step 1 to the reaction mixture.
-
Add the Reducing Agent: Immediately initiate the click reaction by adding freshly prepared sodium ascorbate. Add 10 equivalents relative to the copper. For the example above (200 nmol of CuSO₄), add 2 µL of 100 mM sodium ascorbate.[19]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light if using a fluorescent reporter.
-
Quenching and Purification: The reaction can be quenched by adding EDTA to chelate the copper. The labeled biomolecule can then be purified from excess reagents using standard techniques such as dialysis, size-exclusion chromatography (SEC), or affinity purification.
Application Note 2: Sequential Suzuki and CuAAC Reactions
The true power of this compound is realized in multi-step syntheses where both reactive handles are utilized. A common strategy involves an initial Suzuki coupling to attach the pyridine core to a larger scaffold, followed by a CuAAC reaction to conjugate a second functional moiety.
Rationale: This sequential approach allows for the modular construction of complex molecules. The Suzuki coupling is robust for creating the core structure, and the subsequent click reaction provides a highly efficient and selective method for late-stage functionalization, which is a highly desirable strategy in drug discovery programs.[14]
Caption: Workflow for sequential Suzuki coupling followed by CuAAC conjugation.
Protocol 2: Illustrative Sequential Suzuki Coupling and CuAAC Reaction
This protocol outlines a two-step synthesis starting with the Suzuki coupling of an aryl bromide with this compound, followed by a click reaction.
Step A: Suzuki-Miyaura Cross-Coupling
Rationale: The choice of palladium catalyst and base is critical for the Suzuki reaction.[10] Pd(PPh₃)₄ is a common and effective catalyst for many aryl halide couplings. An inorganic base like sodium carbonate is used to activate the boronic acid for transmetalation to the palladium center.[9][10] A solvent mixture like DME/water ensures that both organic and inorganic reagents are sufficiently soluble.
Materials & Reagents:
| Component | Role | Example Quantity |
| Aryl Bromide (e.g., 4-bromotoluene) | Substrate 1 | 1.0 mmol, 171 mg |
| This compound | Substrate 2 | 1.2 mmol, 176 mg |
| Pd(PPh₃)₄ | Catalyst | 0.05 mmol, 58 mg |
| Sodium Carbonate (Na₂CO₃) | Base | 2.0 mmol, 212 mg |
| 1,2-Dimethoxyethane (DME) | Solvent | 8 mL |
| Water | Solvent | 2 mL |
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Add the DME. In a separate container, dissolve the Na₂CO₃ in the water and add this aqueous solution to the reaction flask.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product (the alkyne-functionalized intermediate) should be purified by column chromatography on silica gel.
Step B: CuAAC Reaction on the Intermediate
The purified alkyne-functionalized product from Step A can now be used in a click reaction following a procedure similar to Protocol 1, but adapted for organic solvents.
Materials & Reagents:
| Component | Role | Example Quantity |
| Alkyne Intermediate from Step A | Substrate 1 | 0.5 mmol |
| Azide (e.g., Benzyl Azide) | Substrate 2 | 0.55 mmol |
| Copper(I) Iodide (CuI) | Catalyst | 0.025 mmol |
| THF or DMF | Solvent | 5 mL |
| Base (e.g., DIPEA) | Additive (optional) | 0.1 mmol |
Methodology:
-
Setup: Dissolve the alkyne intermediate and the azide in the chosen solvent (e.g., THF) in a flask under an inert atmosphere.
-
Catalyst Addition: Add the CuI catalyst. In some cases, a non-nucleophilic base like diisopropylethylamine (DIPEA) can accelerate the reaction.[20]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-6 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic layer and concentrate. The final triazole product can be purified by column chromatography or recrystallization.
References
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms Source: National Institutes of Health (PMC) URL: [Link]
-
Title: The Growing Applications of Click Chemistry Source: ResearchGate URL: [Link]
-
Title: A Recent Concept of Importance: Click Chemistry Source: IntechOpen URL: [Link]
-
Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery Source: Bioclone URL: [Link]
-
Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts Source: Universidad de Zaragoza URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: ACS Publications URL: [Link]
-
Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: ACS Publications URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Click chemistry Source: Wikipedia URL: [Link]
-
Title: Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Click Chemistry Protocols Source: Xi'an Dianhua Biotechnology Co., Ltd. URL: [Link]
-
Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: National Institutes of Health (PMC) URL: [Link]
-
Title: this compound Source: CASNU.COM URL: [Link]
-
Title: this compound Source: Zhengzhou Alfa Chemical Co., Ltd. URL: [Link]
-
Title: Examples of boronic acids in pharmacologically relevant compounds. Source: ResearchGate URL: [Link]
-
Title: The Role of Boronic Acids in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: National Institutes of Health (PMC) URL: [Link]
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- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioclone.net [bioclone.net]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
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- 20. zaguan.unizar.es [zaguan.unizar.es]
Application Note & Protocol: Large-Scale Synthesis of 5-Ethynylpyridin-3-ylboronic Acid Derivatives
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 5-ethynylpyridin-3-ylboronic acid and its derivatives, which are pivotal building blocks in modern medicinal chemistry and materials science. The protocols detailed herein are optimized for scalability and robustness, addressing common challenges encountered during the transition from laboratory to pilot-plant production. This guide emphasizes safety, efficiency, and stringent quality control to ensure the generation of high-purity material suitable for downstream applications in drug development and advanced materials research.
Introduction: The Strategic Importance of this compound Derivatives
This compound and its esters are highly versatile heterocyclic scaffolds that have become increasingly important in the pharmaceutical industry. The ethynyl group serves as a valuable functional handle for a variety of chemical transformations, including Sonogashira coupling, click chemistry, and various cycloaddition reactions.[1][2] The pyridine core is a prevalent motif in numerous bioactive molecules, imparting advantageous physicochemical properties and offering a vector for modulating biological activity. The boronic acid functionality is central to Suzuki-Miyaura cross-coupling reactions, a powerful and widely employed method for the construction of carbon-carbon bonds in the synthesis of complex organic molecules.[3]
The unique combination of these three functional groups makes this class of compounds highly desirable for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. Furthermore, their distinct electronic and structural characteristics are being leveraged in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
This application note provides a detailed, field-proven protocol for the multi-gram to kilogram-scale synthesis of this compound pinacol ester, a stable and commonly utilized derivative.
Synthetic Strategy: A Robust and Scalable Approach
The large-scale synthesis of this compound derivatives requires a robust, cost-effective, and scalable synthetic route. A widely adopted and reliable strategy commences with a readily available starting material, such as 3-bromo-5-iodopyridine, and proceeds through a sequence of well-established chemical transformations. The key steps involve a selective Sonogashira coupling followed by a Miyaura borylation.[4][5] This approach consistently delivers high yields, exhibits broad functional group tolerance, and employs commercially available and relatively economical reagents.
Caption: Overall synthetic workflow for this compound pinacol ester.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 3-Bromo-5-iodopyridine | >98% | Sigma-Aldrich | Store under an inert atmosphere. |
| Ethynyltrimethylsilane | >98% | Oakwood Chemical | Highly flammable; handle with care. |
| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Strem Chemicals | Air-sensitive; handle in a glovebox. |
| Copper(I) iodide | >99% | Acros Organics | Store in a desiccator. |
| Triethylamine | Anhydrous, >99.5% | EMD Millipore | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a solvent purification system. |
| Bis(pinacolato)diboron (B₂pin₂) | >99% | Combi-Blocks | Store in a refrigerator. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 98% | Johnson Matthey | Air-sensitive; handle in a glovebox. |
| Potassium acetate (KOAc) | >99% | Fisher Scientific | Dry in an oven at 120 °C for 4h before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | VWR Chemicals | Use from a solvent purification system. |
| Potassium carbonate (K₂CO₃) | Anhydrous, >99% | J.T. Baker | |
| Methanol (MeOH) | Anhydrous, >99.8% | Pharmco-Aaper | |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | |
| Hexanes | ACS Grade | Fisher Scientific | |
| Brine | Saturated aq. sol. | ||
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | |
| Celite® | Filter aid | Sigma-Aldrich |
Step-by-Step Synthesis
Step 1: Sonogashira Coupling to form ((5-bromopyridin-3-yl)ethynyl)trimethylsilane
-
To a dry, inerted 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, add 3-bromo-5-iodopyridine (1.00 kg, 3.52 mol), bis(triphenylphosphine)palladium(II) dichloride (49.4 g, 70.4 mmol), and copper(I) iodide (13.4 g, 70.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous triethylamine (7.0 L) and anhydrous THF (3.5 L).
-
Commence stirring and cool the mixture to 0-5 °C using an ice bath.
-
Slowly add ethynyltrimethylsilane (415 g, 4.23 mol) via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Upon completion of the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate (10 L) and filter through a pad of Celite® to remove the palladium catalyst and copper salts.
-
Wash the filter cake with ethyl acetate (2 x 2 L).
-
Combine the filtrates and wash with water (2 x 5 L) and brine (1 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to yield ((5-bromopyridin-3-yl)ethynyl)trimethylsilane as a yellow solid.
Expected Yield: 80-90% Typical Purity (by HPLC): >98%
Step 2: Miyaura Borylation to form 2-(5-((trimethylsilyl)ethynyl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
To a dry, inerted 50 L reactor, add ((5-bromopyridin-3-yl)ethynyl)trimethylsilane (800 g, 3.15 mol), bis(pinacolato)diboron (878 g, 3.46 mol), and potassium acetate (882 g, 9.00 mol).
-
Evacuate and backfill the reactor with nitrogen three times.
-
Add anhydrous 1,4-dioxane (16 L).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (77 g, 0.105 mol).
-
Heat the reaction mixture to 85-90 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS. Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with 1,4-dioxane (2 x 2 L).
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can often be used in the next step without further purification.
Expected Yield: 75-85% Typical Purity (by NMR): >95%
Step 3: Deprotection to form this compound pinacol ester
-
Dissolve the crude 2-(5-((trimethylsilyl)ethynyl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in methanol (10 L).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.[9]
-
Filter off the solids and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate (10 L) and wash with water (2 x 5 L) and brine (1 x 5 L).
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization from an ethyl acetate/hexanes mixture to yield the final product as a white to off-white solid.
Expected Yield: 85-95%
Characterization and Quality Control
Rigorous analytical testing is imperative to ensure the quality and purity of the final product.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.80 (s, 1H), 8.65 (s, 1H), 8.05 (s, 1H), 3.20 (s, 1H), 1.35 (s, 12H) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 153.2, 150.1, 142.0, 120.5, 84.5, 83.2, 80.1, 24.9 ppm. (Note: C-B bond not observed). |
| LC-MS (ESI+) | m/z calculated for C₁₃H₁₆BNO₂ [M+H]⁺: 230.13; found: 230.1. |
| HPLC Purity | >98% (254 nm). |
| Melting Point | 135-140 °C. |
Reaction Mechanism: The Miyaura Borylation
The pivotal C-B bond-forming step, the Miyaura borylation, proceeds via a well-elucidated catalytic cycle involving a palladium(0) species.[5]
Caption: Catalytic cycle of the Miyaura borylation reaction.
The catalytic cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is succeeded by an anion exchange with potassium acetate to generate a more reactive palladium-acetate complex. Transmetalation with bis(pinacolato)diboron then occurs, transferring the boryl group to the palladium center. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the desired aryl boronic ester product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Sonogashira Coupling | - Inactive palladium or copper catalyst.- Insufficiently dry solvents or reagents.- Low reaction temperature. | - Use fresh, high-purity catalysts.- Ensure all glassware is oven-dried and solvents are anhydrous.- Allow the reaction to stir for a longer duration at room temperature. |
| Low Yield in Miyaura Borylation | - Inactive palladium catalyst.- Insufficient degassing.- Impure starting material. | - Use fresh, high-purity Pd(dppf)Cl₂.- Ensure thorough degassing of the reaction mixture.- Purify the starting material if it contains significant impurities. |
| Difficult Purification of Final Product | - Presence of residual silane protecting group.- Formation of boronic acid from ester hydrolysis. | - Ensure the deprotection step proceeds to completion.- Avoid prolonged exposure to water or acidic conditions during workup. Use anhydrous solvents and drying agents. |
| Product Decomposition | - Boronic acid esters can be susceptible to hydrolysis. | - Store the final product under an inert atmosphere in a cool, dry place. |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Ethynyltrimethylsilane: This is a highly flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.
-
Palladium Catalysts: These can be toxic and are air-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Anhydrous Solvents: These can be flammable and hygroscopic. Handle under an inert atmosphere.
-
-
Reaction Scale-up: Large-scale reactions can be exothermic. Ensure adequate cooling capacity and closely monitor the internal temperature, especially during additions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Sonogashira coupling. Wikipedia. Retrieved January 16, 2026, from [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved January 16, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved January 16, 2026, from [Link]
-
Sonogashira coupling. Golden. Retrieved January 16, 2026, from [Link]
-
Deprotection mechanism. Reddit. Retrieved January 16, 2026, from [Link]
-
Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Supporting Information. The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Miyaura borylation. Wikipedia. Retrieved January 16, 2026, from [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
boronic esters. Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC - NIH. Retrieved January 16, 2026, from [Link]
-
TMS deprotection scaleup failure :(. Reddit. Retrieved January 16, 2026, from [Link]
-
Organic & Biomolecular Chemistry. ORBi. Retrieved January 16, 2026, from [Link]
-
DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
2 questions about TBAF deprotection. Reddit. Retrieved January 16, 2026, from [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for C-C Bond Formation Using 5-Ethynylpyridin-3-ylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyridinyl-Aryl Motif
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The introduction of an aryl or heteroaryl substituent onto the pyridine ring via C-C bond formation is a critical strategy in drug discovery for modulating biological activity, solubility, and metabolic stability. 5-Ethynylpyridin-3-ylboronic acid is a versatile building block that offers a unique combination of a pyridine core, a reactive boronic acid handle for cross-coupling, and an ethynyl group for further functionalization, making it a valuable reagent in the synthesis of complex molecules.
This application note provides a comprehensive guide to the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for reaction optimization and safety.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (in this case, this compound) and an organohalide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][4] This is often the rate-determining step of the catalytic cycle.[1]
-
Transmetalation: The organoborane, activated by a base, transfers its organic group (the 5-ethynylpyridin-3-yl moiety) to the palladium center, displacing the halide.[2][3] The base is crucial for the formation of a boronate species, which facilitates this transfer.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of 3-Aryl-5-ethynylpyridine
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[7]
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (nitrogen or argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Column chromatography setup
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) to the flask via syringe. The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for the required time (typically 2-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6][8]
Considerations for Reaction Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.
| Parameter | Recommended Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial.[6] For electron-deficient pyridylboronic acids, electron-rich and bulky phosphine ligands can be beneficial.[9][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid.[5] Inorganic bases are commonly used.[7] For base-sensitive substrates, milder bases like K₃PO₄ may be preferred.[11] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often with water) | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[2][3] The choice of solvent can significantly impact the reaction rate and yield.[12][13] |
| Reaction Temperature | Room Temperature to 120 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions. The optimal temperature should be determined empirically. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature | Ensure the catalyst is active and the reaction is under an inert atmosphere. Increase the amount of base or try a stronger base. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate catalyst | Thoroughly degas the solvent and maintain an inert atmosphere. Screen different palladium catalysts and ligands. |
| Protodeborylation | Presence of water and/or acidic conditions, prolonged reaction time | Use anhydrous solvents and a non-protic base if necessary. Monitor the reaction closely and stop it once the starting material is consumed. |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[14][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents such as toluene, dioxane, and DMF are flammable and have associated health risks.[17] Use in a well-ventilated area and away from ignition sources.
-
Bases: Strong bases like NaOH and KOH are corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16]
Conclusion
This compound is a valuable building block for the synthesis of complex pyridine-containing molecules. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for its incorporation into a wide range of structures. By carefully selecting the reaction conditions and adhering to proper safety protocols, researchers can successfully utilize this reagent in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
- Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(23), 5522-5523.
-
Nature Communications. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]
-
ResearchGate. Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
ACS Publications. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Retrieved from [Link]
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives. Retrieved from [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. Retrieved from [Link]
- Hocek, M., et al. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Current Organic Chemistry, 9(14), 1429-1444.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
PubMed. (2020). Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Retrieved from [Link]
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]
-
ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]
-
ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling reaction. The variables—boronic acid.... Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
ResearchGate. Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. Retrieved from [Link]
-
MDPI. (2024). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Retrieved from [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
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- 17. rose-hulman.edu [rose-hulman.edu]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Sonogashira coupling reaction. As a Senior Application Scientist, I've designed this guide to provide not just "what to do" but "why you're doing it," drawing from established chemical principles and extensive field experience. This resource is structured to help you diagnose, troubleshoot, and optimize your Sonogashira coupling reactions effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the Sonogashira coupling reaction.
Q1: My Sonogashira reaction is not working at all. Where do I even begin to troubleshoot?
A low or non-existent yield is the most common issue and can stem from several factors. A systematic approach is crucial.[1] The primary areas to investigate are the integrity of your reagents and the reaction conditions. Start by verifying the activity of your palladium catalyst and the freshness of the copper(I) iodide co-catalyst, as both are sensitive to air.[1] Ensure all reagents, including your solvent and base, are high purity and anhydrous.[1] Finally, confirm that your reaction was conducted under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[1][2]
Q2: What is the primary role of the copper(I) co-catalyst, and can I run the reaction without it?
The copper(I) co-catalyst is a cornerstone of the traditional Sonogashira reaction. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate.[3] This step increases the acidity of the terminal proton of the alkyne, facilitating its deprotonation by the amine base.[4] The resulting copper acetylide then undergoes transmetalation with the palladium(II) complex. While the reaction can be run without copper, these "copper-free" protocols often require modified conditions, such as stronger bases or more sophisticated ligands, to achieve comparable efficiency.[5][6]
Q3: I see a black precipitate forming in my reaction flask. What is it, and is it a problem?
The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of palladium catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerates and crashes out of the solution, rendering it catalytically inactive. The most common causes are the presence of oxygen, impurities in the reagents, or excessively high reaction temperatures.[1] The formation of palladium black is a significant problem that will lead to low or no product yield.
Q4: My main product is the homocoupled alkyne (Glaser coupling product). How can I prevent this?
The formation of alkyne dimers through Glaser-Hay coupling is a major side reaction, especially in the presence of the copper co-catalyst and oxygen.[4][5][7] To minimize this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere.[1] Reducing the amount of copper(I) iodide can also help.[8] Another effective strategy is the slow addition of the terminal alkyne to the reaction mixture, which keeps its concentration low and disfavors the bimolecular homocoupling.[1] If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is the most definitive solution.[1][5]
In-Depth Troubleshooting Guides
This section provides a structured approach to resolving specific experimental failures.
Guide 1: Diagnosing and Resolving Low to No Product Yield
Low yields can be traced back to issues with reagents, reaction setup, or reaction parameters. Follow this diagnostic workflow:
Step 1: Re-evaluate Your Reagents
-
Palladium Catalyst Activity: The Pd(0) catalyst is highly sensitive to air.[1] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is from a fresh, properly stored bottle. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is easily oxidized. Use a freshly opened bottle or a recently purchased batch for optimal results.[1]
-
Base Quality: The amine base is critical and must be anhydrous. Oxidized or wet amine bases are a common cause of reaction failure.[1] Consider distilling the amine base before use.
-
Starting Material Purity: Impurities in your aryl/vinyl halide or alkyne can act as catalyst poisons.[1] Verify the purity of your starting materials by NMR or another suitable analytical technique.
Step 2: Scrutinize Your Reaction Conditions
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1] It is imperative to thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and to maintain a positive pressure of an inert gas throughout the reaction.
-
Solvent Choice: The solvent must fully dissolve all reaction components. Common choices include THF, DMF, and toluene.[1] Be aware that some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1][9]
-
Temperature Optimization: While many Sonogashira couplings proceed at room temperature, some less reactive substrates (e.g., aryl bromides) may require gentle heating.[5][10] However, excessively high temperatures can lead to catalyst decomposition.[1] If your reaction is failing at room temperature, try incrementally increasing the temperature.
Guide 2: Addressing Catalyst Decomposition (Palladium Black Formation)
The appearance of palladium black signals a critical failure in the catalytic cycle. Here’s how to address it:
-
Improve Inert Atmosphere Technique: This is the most common cause. Re-evaluate your degassing procedure and ensure your glassware is free of leaks. Using Schlenk techniques or a glovebox is highly recommended.[1]
-
Purify Reagents: As mentioned previously, impurities can poison and destabilize the catalyst. High-purity reagents are essential.[1]
-
Optimize Temperature: If heating is required, do so cautiously. An oil bath with a temperature controller is recommended for precise temperature management. Avoid localized overheating.[1]
-
Ligand Selection: In some cases, the choice of phosphine ligand can influence catalyst stability. More electron-rich and sterically bulky ligands can sometimes stabilize the palladium center and prevent agglomeration.[4][11]
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of an Aryl Iodide
This protocol provides a general starting point for the coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl iodide)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene via syringe, followed by the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Small-Scale Catalyst/Base/Solvent Screening
When a reaction fails, a systematic screening of key parameters can quickly identify a productive path forward.
Setup:
-
Use small, oven-dried vials with stir bars in a heating block.
-
Prepare stock solutions of your aryl halide and alkyne in a suitable solvent to ensure consistent dispensing.
Screening Matrix Example:
| Vial | Palladium Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent | Temp (°C) |
| 1 | Pd(PPh₃)₄ | - | TEA | Toluene | 25 |
| 2 | PdCl₂(PPh₃)₂ | - | TEA | Toluene | 60 |
| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 80 |
| 4 | Pd(PPh₃)₄ | - | DIPA | THF | 25 |
| 5 | PdCl₂(PPh₃)₂ | - | DIPA | THF | 60 |
| 6 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF | 80 |
Procedure:
-
Dispense the appropriate catalyst, ligand (if applicable), and base into each labeled vial inside a glovebox or under a flow of inert gas.
-
Add the stock solution of starting materials to each vial.
-
Seal the vials and place them in the pre-heated reaction block.
-
After a set time (e.g., 12 or 24 hours), quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: Figure 2. A decision tree for troubleshooting failed reactions.
References
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem Technical Support.
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Vedantu. (n.d.).
- MDPI. (2020).
- ArODES. (n.d.).
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
- ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- YouTube. (2020). Sonogashira Coupling.
- MDPI. (n.d.).
- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction.
- YouTube. (2025).
- Organic Chemistry Portal. (n.d.).
- Reddit. (2020). Sonogashira troubleshooting help needed.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
Sources
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- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Technical Support Center: Managing Palladium Black in Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development scientists who encounter challenges with catalyst stability, specifically the formation of palladium black. Here, we provide in-depth, experience-driven answers to common problems, explaining the underlying science to empower you to effectively troubleshoot your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding palladium black. Understanding these principles is the first step toward effective troubleshooting.
Q1: What exactly is "palladium black," and why is it a problem?
A1: Palladium black is a finely divided, high-surface-area, and largely amorphous form of elemental palladium (Pd(0)).[1] In the context of homogeneous cross-coupling, it appears as a black precipitate, signaling the irreversible decomposition of your soluble, catalytically active palladium complex.[1][2]
This is a critical issue for several reasons:
-
Catalyst Deactivation: Once palladium atoms aggregate into this bulk metallic form, they are no longer active in the solution-phase catalytic cycle, leading to stalled or incomplete reactions.[2]
-
Poor Stoichiometric Control: The precipitation removes a stoichiometric equivalent of the catalyst from the reaction, making the catalytic loading unpredictable and the reaction unscalable.
-
Product Contamination: The fine particulate nature of palladium black can complicate product purification, leading to metal contamination in your final compound.
Q2: What is the primary cause of palladium black formation?
A2: The formation of palladium black stems from the aggregation of the catalytically active L
Q3: Is the formation of a black or dark-colored solution always a sign of catastrophic failure?
A3: Not always, but it requires careful observation. Some highly active catalyst systems, particularly those involving certain bidentate ligands like dppf, can form dark, intensely colored solutions that are still catalytically competent.[5] The key distinction is between a dark, homogeneous solution and the formation of a distinct, heterogeneous black precipitate. If you can see solid particles crashing out of solution, it is almost certainly inactive palladium black.[5][6]
Part 2: Troubleshooting Guide - Symptom-Based Solutions
This section is organized by common experimental observations to help you quickly diagnose and solve problems as they arise.
Symptom 1: The reaction mixture turns black immediately upon heating or after a short time, and the reaction stalls.
This is the most common failure mode, indicating rapid catalyst decomposition.
Potential Cause A: Inadequate Ligand Stabilization
-
Scientific Rationale: The ligand's primary role is to stabilize the Pd(0) center through steric bulk and electronic donation, preventing aggregation.[7][8] If the ligand is not bulky enough or electron-rich enough for the specific substrate (e.g., an electron-rich aryl chloride), the L-Pd bond may be too labile, leading to "naked" Pd(0) that rapidly precipitates.[7]
-
Troubleshooting Steps:
-
Switch to a More Effective Ligand: For challenging substrates, especially aryl chlorides, standard ligands like PPh
are often insufficient.[7] Transition to modern, sterically demanding, and electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, or RuPhos. These ligands are designed to promote fast oxidative addition while robustly stabilizing the Pd(0) center.[2][7] -
Increase Ligand:Palladium Ratio: For monodentate ligands (e.g., P(t-Bu)
), ensure a sufficient excess is present. A ratio of 2:1 to 4:1 (Ligand:Pd) is a common starting point. This pushes the equilibrium toward the ligated, stable Pd(0) complex. Be aware that excessive ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center.
-
Potential Cause B: Presence of Oxygen
-
Scientific Rationale: Oxygen is detrimental. It can oxidize the active Pd(0) to inactive Pd(II) species. Furthermore, it can oxidize phosphine ligands to phosphine oxides, which are poor ligands for palladium.[6] This effectively removes the stabilizing ligand from the reaction, leading to Pd(0) aggregation.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The three most common methods, in increasing order of effectiveness, are:
-
Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[5]
-
Sonication under vacuum.
-
Freeze-pump-thaw cycles (typically three cycles are recommended for maximum oxygen removal).
-
-
Inert Atmosphere Technique: Assemble the reaction under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.[9][10] Ensure all glassware is oven- or flame-dried to remove adsorbed moisture and air.[10]
-
Potential Cause C: Excessive Temperature
-
Scientific Rationale: High temperatures accelerate all reaction rates, including catalyst decomposition pathways.[11][12] Ligand dissociation is often more pronounced at elevated temperatures, increasing the concentration of unstable, unligated Pd(0).
-
Troubleshooting Steps:
-
Screen Lower Temperatures: Begin by running the reaction at the lowest temperature reported for a similar transformation. If blackening occurs, attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). While this will slow down the desired reaction, it may slow the decomposition pathway even more, allowing for a productive outcome.
-
Use a More Active Catalyst System: Instead of increasing temperature to overcome a slow reaction, use a more active catalyst (e.g., a more electron-rich ligand) that can operate efficiently at a lower, more stable temperature.[7]
-
Symptom 2: The reaction proceeds slowly and eventually forms palladium black, resulting in incomplete conversion.
This indicates that the catalyst is decomposing over the course of the reaction, but more slowly than the catalytic turnover. The goal here is to tip the kinetic balance in favor of the productive cycle.
Potential Cause A: Inefficient Pre-catalyst Activation
-
Scientific Rationale: Many cross-coupling reactions use stable Pd(II) pre-catalysts (e.g., Pd(OAc)
, PdCl (dppf)) that must be reduced in situ to the active Pd(0) species.[13] If this reduction is slow or inefficient, side reactions can occur. For Pd(II) sources, this reduction often consumes a sacrificial reagent, such as a phosphine ligand or the organometallic coupling partner, which can lead to undesirable side products and catalyst decomposition.[13] -
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Use a Pd(0) pre-catalyst like Pd
(dba) or Pd(PPh ) . This eliminates the need for an in situ reduction step, allowing the catalytic cycle to begin immediately. Note that Pd(0) sources are generally more air-sensitive.[13] -
Use a Pre-formed Catalyst: Employ a well-defined, pre-formed Pd(II) pre-catalyst that is designed for clean and efficient activation, such as the Buchwald G3 or G4 palladacycles. These complexes often activate more reliably than simple salt/ligand mixtures.[14]
-
Potential Cause B: Substrate or Reagent-Induced Decomposition
-
Scientific Rationale: Certain functional groups on substrates or reagents can act as catalyst poisons. For example, strong coordinating groups can bind irreversibly to the palladium center, halting the catalytic cycle.[14] In some cases, the substrate itself can be unstable to the basic conditions, degrading into species that poison the catalyst.[15]
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials, particularly the aryl halide and organometallic partner, are pure. Trace impurities can sometimes be the culprit.
-
Change the Base: The choice of base is critical. If you suspect substrate degradation, try a weaker base (e.g., K
PO instead of NaOt-Bu) or a different base/solvent combination. -
Investigate Off-Cycle Pathways: If the problem persists, it may be due to a specific, non-obvious interaction between your substrate and the catalyst, forming a stable off-cycle intermediate.[14][15] Advanced mechanistic studies may be required to identify and mitigate this.
-
Part 3: Key Parameter Summary & Experimental Protocols
Table 1: Ligand Selection Guide for Catalyst Stabilization
| Ligand Class | Example(s) | Steric Bulk (Cone Angle) | Electron Donating Ability | Typical Application / Notes |
| Monodentate Triarylphosphines | PPh | Moderate (~145°) | Moderate | Suitable for simple couplings (Ar-I, Ar-Br). Prone to decomposition with challenging substrates. |
| Monodentate Trialkylphosphines | P(t-Bu) | High (~182°) | Very High | Highly active for oxidative addition but can be pyrophoric and sensitive to air. |
| Bidentate Ferrocenylphosphines | dppf | High | High | Forms very stable complexes. Often results in dark red/black solutions that are still active.[5] |
| Biaryl Monophosphines (Buchwald) | XPhos, SPhos | Very High | Very High | The gold standard for challenging couplings (Ar-Cl, sterically hindered substrates). Excellent at preventing Pd black formation.[7] |
| Carbene Ligands (NHCs) | IPr, SIMes | Very High | Very High | Offer strong Pd-C bonds, making them highly stable and resistant to decomposition. |
Diagram 1: The Catalytic Cycle vs. The Decomposition Pathway
This diagram illustrates the kinetic competition between the desired catalytic cycle and the off-cycle pathway that leads to inactive palladium black. A stable catalyst system ensures the rate of Oxidative Addition (k
Caption: The race between productive catalysis and catalyst decomposition.
Protocol 1: Standard Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction
This protocol outlines the use of a Schlenk line for maintaining an inert atmosphere.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly dried in an oven (e.g., 125 °C overnight) and allowed to cool in a desiccator.[10]
-
System Assembly: Quickly assemble the hot glassware. Equip the reaction flask with a stir bar and a rubber septum. Attach a condenser (if heating) and connect the apparatus to a Schlenk line, which includes a nitrogen/argon inlet and a connection to a vacuum pump, protected by a cold trap (e.g., liquid nitrogen).[9]
-
Purging the System: Cycle the atmosphere inside the flask between vacuum and inert gas at least three times. To do this, evacuate the flask until the pressure is low (<0.5 mbar), then backfill with inert gas.[9] Leave the flask under a slight positive pressure of inert gas, indicated by bubbling through an oil bubbler.
-
Addition of Solids: Under a positive flow of inert gas, briefly remove a stopper or septum and add your solid reagents (e.g., aryl halide, boronic acid, base, palladium pre-catalyst, and ligand) to the flask. Use a powder funnel to make the addition quick and clean.
-
Addition of Solvents and Liquid Reagents: Add your degassed solvent via a cannula or a syringe.[10] Liquid reagents should also be added via syringe.
-
Reaction Execution: Once all reagents are added, the reaction can be heated in an oil bath to the desired temperature. Maintain a positive pressure of inert gas throughout the reaction.
Diagram 2: Troubleshooting Workflow
When a reaction fails due to palladium black formation, follow this logical progression of steps to identify and solve the issue.
Caption: A logical workflow for troubleshooting palladium black formation.
References
-
Astruc, D. (2007). Palladium Nanoparticles as Efficient Green Homogeneous and Heterogeneous Carbon−Carbon Coupling Precatalysts: A Unifying View. Inorganic Chemistry, 46(6), 1884–1894. [Link]
-
Li, Y., et al. (2014). Homogeneous Pd nanoparticles produced in direct reactions: green synthesis, formation mechanism and catalysis properties. Journal of Materials Chemistry A, 2(1), 103-110. [Link]
-
Li, Y., et al. (2013). Homogeneous Pd nanoparticles produced in direct reactions: green synthesis, formation mechanism and catalysis properties. RSC Publishing. [Link]
-
Singh, A. K., & Sharma, S. (2019). Palladium Catalyst Supported on Zeolite for Cross-coupling Reactions: An Overview of Recent Advances. ResearchGate. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1081. [Link]
-
Katta, L., et al. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. [Link]
-
Li, Y., et al. (2014). Homogeneous Pd nanoparticles produced in direct reactions: Green synthesis, formation mechanism and catalysis properties. ResearchGate. [Link]
-
Gligor, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Schranck, J., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(21), 7806-7815. [Link]
-
David, K., et al. (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers in Chemistry, 10. [Link]
-
Zhao, C., et al. (2015). Influence of the calcination temperature on the performance of Pd catalyst used in low-temperature combustion of methane. ResearchGate. [Link]
-
Bukhtiyarova, M., et al. (2017). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. Bentham Science. [Link]
-
Chesnokov, V. V., et al. (2023). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. National Institutes of Health. [Link]
-
Le, D.-P., & Colacot, T. J. (2013). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]
-
Dziedzic, R. M., et al. (2018). Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. Journal of the American Chemical Society, 140(20), 6415–6422. [Link]
-
Lamb, K. N., et al. (2022). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis, 12(12), 7088–7097. [Link]
-
Schranck, J., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros, Reddit. [Link]
-
Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2697–2703. [Link]
-
Larsson, P., et al. (2011). Kinetics and Mechanism of the Palladium-Catalyzed Oxidative Arylating Carbocyclization of Allenynes. Journal of the American Chemical Society, 133(9), 3096–3104. [Link]
-
Semmar, N., et al. (2017). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. ResearchGate. [Link]
-
Cargnello, M., et al. (2016). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Nature Communications, 7, 13544. [Link]
-
Reddit User Discussion. (2022). Formation of palladium black during Suzuki coupling. r/Chempros, Reddit. [Link]
-
Al-Masri, A. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(19), 5859. [Link]
-
HMC Chemistry. (2020). air sensitive reaction setup. YouTube. [Link]
-
Ananikov, V. P. (2020). Recent Progress in Pd-Catalyzed Tandem Processes. Catalysts, 10(11), 1247. [Link]
-
MilliporeSigma. Handling air-sensitive reagents AL-134. MIT. [Link]
-
Sandford, C., et al. (2019). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. ACS Catalysis, 9(10), 9491–9501. [Link]
-
Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. [Link]
-
Wikipedia Contributors. (2023). Cross-coupling reaction. Wikipedia. [Link]
-
Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
-
Palio, L., et al. (2021). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 50(4), 1333-1344. [Link]
-
Asghr, M. N., et al. (2015). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry, 4(5), 1475-1484. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
van Leeuwen, P. W. N. M. (2011). Decomposition Pathways of Homogeneous Catalysts. ResearchGate. [Link]
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- 10. web.mit.edu [web.mit.edu]
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optimizing base and solvent conditions for Suzuki-Miyaura coupling
A Senior Application Scientist's Guide to Optimizing Base and Solvent Conditions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, its successful execution is paramount for researchers in pharmaceuticals and materials science.[1][2] However, the complexity of its catalytic cycle means that performance is critically dependent on reaction conditions, with the base and solvent system being the most influential variables.[3][4]
This guide provides in-depth, field-proven insights to help you troubleshoot common problems and rationally select conditions for your specific substrates, moving beyond trial-and-error to a knowledge-based optimization approach.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction shows low to no yield. What are the likely causes related to my base and solvent?
Answer: Low conversion is the most common issue and often points to a suboptimal base-solvent combination that fails to facilitate one or more key steps in the catalytic cycle.
Potential Cause 1: Ineffective Transmetalation. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[5][6][7] If the base is too weak or poorly soluble, this activation is inefficient.
-
Solution:
-
Switch to a Stronger/More Soluble Base: If you are using a mild base like sodium carbonate (Na₂CO₃), consider switching to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3] Cesium carbonate (Cs₂CO₃) is often highly effective, partly due to the high solubility of its salts and the "cesium effect," which can accelerate the reductive elimination step.
-
Introduce Water (Biphasic System): Many inorganic bases have low solubility in organic solvents like toluene or THF. Adding a small amount of water creates a biphasic system where the base can dissolve and activate the boronic acid at the interface.[1][2] A common starting point is a 4:1 or 5:1 mixture of organic solvent to water.[8]
-
Potential Cause 2: Poor Solubility of Reagents. The palladium catalyst, aryl halide, and boronic acid must all have sufficient solubility in the reaction medium to participate in the catalytic cycle.[9]
-
Solution:
-
Change the Organic Solvent: If your substrates are nonpolar, toluene is a good choice. For more polar substrates, ethereal solvents like THF or 1,4-dioxane are often used.[1] Highly polar, aprotic solvents like DMF or NMP can be effective but may require more careful temperature control.[10][11]
-
Screen a Panel of Solvents: There is no universal solvent. A small screen using toluene, THF, and dioxane (each with ~10-20% water) can quickly identify a suitable system.[12]
-
Potential Cause 3: Incompatible Solvent Polarity. The polarity of the solvent can significantly impact the energetics of the catalytic cycle, particularly the oxidative addition step.[9] For challenging substrates like aryl chlorides, polar solvents can lower the activation barrier for oxidative addition.[9]
-
Solution:
-
Match Solvent to the Rate-Limiting Step: If oxidative addition is rate-limiting (common for aryl chlorides or electron-rich aryl bromides), a more polar solvent like dioxane or DMF might be beneficial.[9][13] If transmetalation is the slow step, ensuring base and boronic acid solubility is more critical.
-
Consider "Green" Solvents: For process development, consider environmentally preferable solvents like 2-MeTHF or tert-amyl alcohol, which have been shown to be effective in many cases.[14][15]
-
Question 2: I'm observing significant protodeborylation of my boronic acid. How can I prevent this?
Answer: Protodeborylation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your starting material. This is often caused by excessively strong bases, high temperatures, or prolonged reaction times, especially in aqueous media.
-
Solution:
-
Use a Milder Base: Strong hydroxides (NaOH, KOH) are often aggressive and can promote protodeborylation. Switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[3]
-
Employ Fluoride-Based Activation: In cases with highly sensitive boronic acids or base-labile functional groups on other substrates, potassium fluoride (KF) can be an excellent choice. It activates the boronic acid by forming a trifluoroborate salt without significantly increasing the basicity of the medium.[16]
-
Minimize Water and Temperature: Reduce the amount of water in your solvent system or consider running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane. Lowering the reaction temperature can also slow down the rate of protodeborylation relative to the productive coupling.
-
Question 3: My main side product is the homocoupling of my boronic acid (R-B(OH)₂ → R-R). Why is this happening?
Answer: The formation of a biaryl product derived from two molecules of the boronic acid is typically caused by oxidative processes, often involving residual oxygen in the reaction mixture.[1]
-
Solution:
-
Ensure Rigorous Degassing: This is the most critical factor. Before heating, thoroughly degas your reaction mixture. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles.[8][17]
-
Use a Pd(0) Precatalyst: While Pd(OAc)₂ is a common precatalyst, it is a Pd(II) source that must be reduced in situ to the active Pd(0) species. This reduction process can sometimes be inefficient and lead to side reactions. Using a well-defined Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling.
-
Check Solvent Purity: Peroxides in aged ethereal solvents (like THF or dioxane) can act as oxidants. Always use freshly distilled or inhibitor-free, sparged solvents.
-
Frequently Asked Questions (FAQs)
What is the mechanistic role of the base?
The base plays several crucial roles in the catalytic cycle.[2] The most widely accepted function is the activation of the organoboron species.[3][16] The neutral boronic acid is not nucleophilic enough to transmetalate to the palladium(II) center efficiently. The base reacts with the boronic acid to form an anionic "ate" complex, typically a trihydroxyborate [R-B(OH)₃]⁻.[5][7] This greatly increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.
There is also evidence that the base can react with the Ar-Pd(II)-X complex to form an Ar-Pd(II)-OH or Ar-Pd(II)-OR species, which can then react with the neutral boronic acid in the transmetalation step.[6][18][19] The dominant pathway often depends on the specific base, solvent, and substrates used.[18]
How do I logically select a starting base?
A good starting point is to consider the pKa of the boronic acid and the stability of your substrates.
-
For Standard, Robust Substrates: Start with K₂CO₃ or K₃PO₄ . These are workhorse bases that are effective for a wide range of aryl and heteroaryl couplings. They offer a good balance of reactivity and selectivity.[3]
-
For Electron-Poor or Hindered Boronic Acids: These are less acidic and require a stronger base for efficient boronate formation. Cs₂CO₃ or a hydroxide base like NaOH may be necessary.[8]
-
For Substrates with Base-Sensitive Functional Groups (e.g., esters, ketones): Use a weaker base. Potassium fluoride (KF) or an organic base like triethylamine (NEt₃) can be effective while minimizing decomposition.[16]
| Base | pKa (of Conjugate Acid) | Common Use Cases |
| K₃PO₄ | ~12.3 | Excellent general-purpose base, good for challenging or electron-rich substrates. |
| Cs₂CO₃ | ~10.3 | Highly effective, often gives higher yields, good for hindered substrates.[8] |
| K₂CO₃ / Na₂CO₃ | ~10.3 | Standard, cost-effective choice for a wide range of routine couplings.[20] |
| NaOH / KOH | ~15.7 | Strong base for unreactive boronic acids; risk of protodeborylation/saponification. |
| KF | ~3.2 | Mild, non-nucleophilic base for substrates with sensitive functional groups.[16] |
Note: pKa values are approximate and can vary with solvent.[21]
What is the role of the solvent system?
The solvent system is not merely a medium for the reaction; it actively influences reaction rates and outcomes.[9][10]
-
Solubilization: It must dissolve, at least partially, all components: the (often nonpolar) aryl halide, the (often polar) boronic acid, the inorganic base, and the palladium catalyst complex.[9] This is why mixed solvent systems, like Toluene/Water or THF/Water, are so common.[22]
-
Influence on Mechanism: The solvent's polarity can stabilize charged intermediates and transition states.[9] For example, the oxidative addition step, which involves a change in the charge distribution around the palladium center, is often accelerated in more polar solvents.[9]
-
Participation in the Cycle: Water or alcohols can act as ligands for the palladium center or participate in the activation of the boronic acid.[1]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Common Use Cases |
| Toluene | 2.4 | 111 | Excellent for nonpolar substrates; often used with water (biphasic).[1] |
| 1,4-Dioxane | 2.3 | 101 | Good general-purpose solvent, miscible with water, can chelate metals.[1] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Common ethereal solvent, good solvating power, lower boiling point.[1] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar aprotic solvent, good for challenging couplings, requires higher temps.[1] |
| Ethanol / Methanol | 24.6 / 32.7 | 78 / 65 | Polar protic solvents, can be very effective, especially in aqueous mixtures.[22] |
Data sourced from publicly available datasets.[23][24]
Visualizing the Process
Understanding where the base and solvent intervene in the catalytic cycle is key to rational optimization.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key intervention points for the base and solvent.
Sources
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- 9. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
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- 15. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
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- 17. researchgate.net [researchgate.net]
- 18. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. uwindsor.ca [uwindsor.ca]
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- 23. depts.washington.edu [depts.washington.edu]
- 24. Dielectric Constant [macro.lsu.edu]
side reactions of 5-ethynylpyridin-3-ylboronic acid and how to avoid them
Welcome to the technical support center for 5-ethynylpyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and avoid common experimental pitfalls, ensuring the integrity and success of your synthetic routes.
Introduction: The Duality of Reactivity
This compound is a valuable reagent in modern medicinal chemistry, offering a unique combination of a nucleophilic pyridine ring, a reactive boronic acid for cross-coupling, and a terminal alkyne for further functionalization via "click" chemistry or Sonogashira coupling. However, this trifecta of functionality also presents specific challenges. The electron-withdrawing nature of the pyridine nitrogen and the inherent reactivity of the C-B and C-H bonds can lead to several competing, and often undesired, reaction pathways. This guide will address these side reactions head-on, providing not just protocols, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I'm recovering the deborylated starting material (5-ethynylpyridine). What is happening and how can I fix it?
This is a classic case of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, this pathway can still significantly reduce yields under suboptimal conditions.[2][3]
The Mechanism: Protodeboronation is highly dependent on pH and the presence of a proton source (like water).[1][2] For pyridine-containing boronic acids, the mechanism can be complex, but it is often accelerated by aqueous basic conditions which facilitate the cleavage.
Troubleshooting & Avoidance Strategies:
-
Choice of Base and Solvent: The base and solvent system is critical. Strong aqueous bases (e.g., NaOH, KOH) can accelerate protodeboronation.
-
Recommendation 1 (Anhydrous Conditions): Switch to strictly anhydrous conditions. Use a base like potassium phosphate (K₃PO₄) in a dry solvent such as dioxane or toluene.[4] This physically removes the primary proton source.
-
Recommendation 2 (Milder, Less Aqueous Base): If aqueous conditions are necessary, consider a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4] These bases are strong enough to facilitate the Suzuki reaction but are less aggressive in promoting protodeboronation.
-
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[5][6][7] These esters are more robust and release the boronic acid slowly in situ under the reaction conditions, keeping the concentration of the more labile free boronic acid low at any given time.[6]
Q2: I'm observing a significant amount of a symmetrical bipyridyl-diacetylene byproduct in my reaction mixture. What is this and why is it forming?
You are observing boronic acid homocoupling , a common side reaction that leads to the formation of a symmetrical biaryl product (in this case, 1,4-di(pyridin-3-yl)buta-1,3-diyne). This typically occurs through an oxidative pathway catalyzed by palladium.
The Mechanism: The most well-established mechanism involves the reaction of the Pd(0) catalyst with oxygen present in the reaction mixture to form a palladium-peroxo species (e.g., (η²-O₂)PdL₂).[8] This species can then react with two molecules of the boronic acid to generate the homocoupled product. While less common, oxygen-free mechanisms involving protonolysis have also been identified, particularly with electron-deficient boronic acids.[9]
Troubleshooting & Avoidance Strategies:
-
Rigorous Inert Atmosphere: The most critical step to prevent oxidative homocoupling is the thorough exclusion of oxygen.
-
Protocol: Degas your solvent(s) vigorously using a freeze-pump-thaw technique (at least 3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[4] Assemble your reaction under a positive pressure of inert gas.
-
-
Catalyst Choice: Use high-quality, air-stable palladium precatalysts (e.g., palladacycles) that do not require a pre-activation step where Pd(0) might be exposed to trace oxygen.[4]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the catalyst and reagents are exposed to conditions that might favor side reactions.
Q3: My reaction is complex, and I suspect side reactions involving the ethynyl group. What are the possibilities?
The terminal alkyne is a highly versatile functional group, but its reactivity can lead to undesired pathways, especially in the presence of transition metals.
Potential Side Reactions:
-
Alkyne Homocoupling (Glaser-Eglinton Coupling): If copper salts are present (either intentionally as co-catalysts or as impurities) and oxygen is not rigorously excluded, you can get homocoupling of the terminal alkyne to form a conjugated diyne.
-
Sonogashira-Type Cross-Coupling: If your reaction mixture contains a copper co-catalyst and your aryl halide starting material has not been fully consumed, the palladium and copper can catalyze a Sonogashira coupling between your boronic acid (acting as an alkyne source) and the remaining aryl halide.[10]
-
Complexation/Decomposition: The terminal alkyne can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition pathways.[11][12][13]
Troubleshooting & Avoidance Strategies:
-
Avoid Copper Co-catalysts: Unless a Sonogashira reaction is intended, avoid the use of copper salts. If you suspect copper contamination from your reagents, use fresh, high-purity materials.
-
Protecting the Alkyne: For complex multi-step syntheses where the alkyne is not the desired reactive site, consider protecting it. A common protecting group for terminal alkynes is a trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[14][15] These are generally stable to Suzuki conditions and can be selectively removed later.
Summary Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Low yield; recovery of 5-ethynylpyridine | Protodeboronation | 1. Switch to anhydrous conditions (e.g., K₃PO₄ in dioxane).[4] 2. Use a milder base (e.g., KF). 3. Convert boronic acid to a stable MIDA or pinacol boronate ester.[5][6] |
| Formation of symmetrical diyne byproduct | Boronic Acid Homocoupling | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[9] 2. Use a fresh, air-stable Pd precatalyst. 3. Minimize reaction time. |
| Complex mixture; unidentified byproducts | Alkyne-Related Side Reactions | 1. Avoid copper salts to prevent Glaser or Sonogashira coupling.[10] 2. Ensure complete consumption of aryl halide. 3. Consider protecting the alkyne with a silyl group (e.g., TMS).[14] |
| Difficulty purifying the final product | Boroxine formation; baseline impurities | 1. During workup, perform an aqueous wash to hydrolyze boroxines. 2. Consider purification via derivatization to a diethanolamine adduct.[16] 3. Use neutral or basic alumina for chromatography if the compound is acid-sensitive.[17] |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Under Anhydrous Conditions to Minimize Protodeboronation
This protocol is designed to minimize water content, thereby suppressing the protodeboronation pathway.
dot
Caption: Workflow for a robust Suzuki-Miyaura coupling.
Methodology:
-
Preparation: Oven-dry all glassware and cool under a stream of argon or nitrogen. Ensure all reagents are anhydrous; potassium phosphate should be finely powdered and dried under vacuum.
-
Reaction Setup: In a reaction flask under a positive pressure of inert gas, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium phosphate (3.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.
-
Solvent Addition: Add the required volume of degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion to an Air-Stable MIDA Boronate Ester
This protocol converts the boronic acid to a highly stable N-methyliminodiacetic acid (MIDA) boronate, which is exceptionally resistant to protodeboronation and can be stored for extended periods.[5][7]
Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and N-methyliminodiacetic acid (1.1 equivalents) in dimethylformamide (DMF).
-
Dehydration: Heat the mixture to 80-100 °C and apply a vacuum for 2-4 hours to remove water azeotropically.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate. If it does not, the solvent can be removed under high vacuum.
-
Purification: The resulting solid can be triturated with a solvent like diethyl ether, filtered, and dried to yield the pure MIDA boronate, which can be used directly in subsequent cross-coupling reactions under slow-release conditions (typically with a mild aqueous base).[6]
Visualizing Reaction Pathways
The key to successful synthesis is understanding the competition between the desired reaction and potential side reactions. The diagram below illustrates how protodeboronation and homocoupling diverge from the main Suzuki-Miyaura catalytic cycle.
dot
Caption: Competing pathways in Suzuki-Miyaura coupling.
This guide provides a framework for understanding and controlling the reactivity of this compound. By carefully selecting reaction conditions and considering the stability of the reagent, researchers can minimize side reactions and achieve high yields of their desired products.
References
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.[Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications.[Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.[Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health (NIH).[Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS.[Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH).[Link]
-
A General Solution for the 2-Pyridyl Problem. National Institutes of Health (NIH).[Link]
-
Protodeboronation. Wikipedia.[Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.[Link]
-
Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. PubMed.[Link]
-
Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion. ResearchGate.[Link]
-
How to purify boronic acids/boronate esters? ResearchGate.[Link]
-
Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. RSC Publishing.[Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.[Link]
-
Help needed with unreproducible Suzuki coupling. Reddit.[Link]
-
Purification of boronic acids? Reddit.[Link]
-
Protecting Groups. University of Wisconsin.[Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.[Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.[Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Ethynylpyridin-3-ylboronic Acid and Its Isomers in Cross-Coupling Reactions
Introduction: The Strategic Importance of Pyridineboronic Acids
In the landscape of modern drug discovery and materials science, pyridine-containing scaffolds are ubiquitous. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in medicinal chemistry.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, and pyridinylboronic acids are indispensable building blocks in this context.[2][3] However, not all pyridineboronic acid isomers are created equal. Their stability and reactivity are profoundly influenced by the relative positions of the nitrogen atom, the boronic acid moiety, and other substituents on the ring.
This guide provides an in-depth comparison of the reactivity of 5-ethynylpyridin-3-ylboronic acid with its constitutional isomers. We will dissect the underlying electronic and steric factors that govern their performance in cross-coupling reactions, with a particular focus on the notorious challenge of protodeboronation. This document is intended for researchers, medicinal chemists, and process development scientists who utilize these critical reagents and seek to understand the causality behind their synthetic outcomes.
Fundamental Principles Governing Pyridineboronic Acid Reactivity
To appreciate the nuances between isomers, one must first grasp the core chemical principles at play. The reactivity of a pyridineboronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is primarily dictated by two competing factors: its efficacy in the desired transmetalation step and its susceptibility to undesired decomposition pathways.
Electronic Effects: The "Push-Pull" Influence of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is electron-withdrawing, which has a significant impact on the C-B bond. This effect is position-dependent:
-
Pyridine-2-boronic Acids: The nitrogen is in the ortho position relative to the boronic acid. This proximity creates a highly electron-deficient C-B bond, making the carbon atom more susceptible to protonolysis.
-
Pyridine-3-boronic Acids: The nitrogen is in the meta position. Its electron-withdrawing influence is less pronounced compared to the ortho-isomer, leading to a generally more stable C-B bond.
-
Pyridine-4-boronic Acids: The nitrogen is in the para position. It exerts a strong electron-withdrawing effect through resonance, influencing the overall electron density of the ring.
The Specter of Protodeboronation: A Major Side Reaction
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is the most common and often frustrating side reaction encountered when using boronic acids.[4] For heteroaromatic boronic acids, especially those containing a basic nitrogen like pyridine, this process can be particularly rapid.
The mechanism and rate of protodeboronation are highly dependent on the isomer and the reaction pH.[5] 2-Pyridylboronic acid is notoriously unstable under neutral pH conditions because it can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[4][6] In contrast, 3- and 4-pyridylboronic acids are significantly more stable and do not readily form this reactive zwitterionic species, making them more robust coupling partners.[7] Shifting the pH to either acidic or basic conditions can attenuate protodeboronation for the 2-pyridyl isomer by moving the equilibrium away from the zwitterion.[5]
Modulating Reactivity: The Role of the Ethynyl Substituent
The introduction of an ethynyl group further refines the electronic landscape of the pyridine ring. The ethynyl group is a weakly electron-withdrawing substituent. Its impact on the reactivity of the boronic acid depends on its position relative to both the nitrogen atom and the C-B bond. This additional electronic perturbation can influence the rate of transmetalation and the susceptibility to protodeboronation.
A Head-to-Head Comparison of Ethynylpyridineboronic Acid Isomers
Let's analyze the predicted reactivity of this compound against its key isomers. This comparison is based on established principles of physical organic chemistry, as direct, comprehensive experimental comparisons are sparse in the literature.
| Isomer | Structure | Key Structural Features | Predicted Stability & Reactivity Profile |
| (5-Ethynylpyridin-3-yl)boronic acid | C#CC1=CC(=CN=C1)B(O)O | B(OH)₂ at C3 (meta to N). Ethynyl at C5 (para to N). | High Stability: As a 3-pyridylboronic acid, it avoids the zwitterion-mediated decomposition that plagues 2-pyridyl isomers.[7] Balanced Reactivity: The electron-withdrawing nature of the nitrogen and ethynyl group should facilitate the transmetalation step without excessively promoting protodeboronation. A reliable and versatile choice. |
| (6-Ethynylpyridin-2-yl)boronic acid | C#CC1=NC=CC=C1B(O)O | B(OH)₂ at C2 (ortho to N). Ethynyl at C6 (ortho to N). | Low Stability: Highly susceptible to protodeboronation due to the C2-boronic acid position.[4][5] Steric Hindrance: The C6-ethynyl group may sterically hinder the approach of the palladium catalyst to the C-B bond, potentially slowing down both desired coupling and undesired decomposition. Requires specialized "slow-release" strategies (e.g., MIDA boronates) for effective use.[8] |
| (4-Ethynylpyridin-2-yl)boronic acid | C#CC1=CN=C(C=C1)B(O)O | B(OH)₂ at C2 (ortho to N). Ethynyl at C4 (para to N). | Very Low Stability: Combines the inherent instability of a 2-pyridylboronic acid with a para-ethynyl group that further withdraws electron density, likely accelerating protodeboronation. This isomer is expected to be very challenging to use effectively. |
| (2-Ethynylpyridin-4-yl)boronic acid | C#CC1=NC=C(C=C1)B(O)O | B(OH)₂ at C4 (para to N). Ethynyl at C2 (ortho to N). | Moderate Stability: As a 4-pyridylboronic acid, it is more stable than the 2-pyridyl isomers.[7] Good Reactivity: The C4 position is electronically activated. The C2-ethynyl group may introduce some steric hindrance, but it is generally a viable coupling partner. |
Visualizing the Isomeric Landscape
The structural differences between these key isomers are critical to understanding their reactivity profiles.
Caption: Key isomers of ethynylpyridineboronic acid and their predicted stability.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To empirically validate the predicted reactivity differences, a standardized Suzuki-Miyaura coupling experiment is essential. This protocol is designed to be a self-validating system, where the yield of the desired product and the formation of the protodeboronated side-product are monitored.
Objective:
To compare the coupling efficiency of (5-ethynylpyridin-3-yl)boronic acid with a less stable isomer (e.g., a 2-pyridyl variant if available, or a standard 3-pyridylboronic acid as a baseline) under standard Suzuki-Miyaura conditions.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Pyridinylboronic Acid Isomer 1: (5-Ethynylpyridin-3-yl)boronic acid[9]
-
Pyridinylboronic Acid Isomer 2: (Pyridin-3-yl)boronic acid (for baseline comparison)[10]
-
Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂
-
Base: Potassium Phosphate (K₃PO₄), powder
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Internal Standard for GC/LC-MS analysis (e.g., dodecane)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the pyridinylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. K₃PO₄ is a moderately strong base suitable for many Suzuki couplings and is effective for the slow release of boronic acids from MIDA esters, a strategy often used for unstable substrates.[8]
-
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Causality: The aqueous/organic solvent mixture is crucial. Water is necessary for the hydrolysis of MIDA boronates (if used) and plays a role in the catalytic cycle, while dioxane solubilizes the organic reagents.[8] Degassing prevents catalyst oxidation.
-
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80-100 °C. Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring and Analysis: After the reaction time, cool the mixture to room temperature. Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), add a known amount of internal standard, and filter it through a small plug of silica. Analyze the sample by GC-MS or LC-MS.
-
Self-Validation: The analysis should quantify four key components: remaining aryl bromide, the desired coupled product, the protodeboronated pyridine, and the homocoupled biaryl byproduct. Comparing the ratios of these components between the different isomers provides a direct measure of reactivity and stability.
-
-
Work-up and Isolation: Dilute the remaining reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Comparative Reactivity Analysis
A systematic workflow ensures reproducible and reliable comparative data.
Caption: Experimental workflow for comparing the reactivity of boronic acid isomers.
Conclusion and Outlook
The choice of a pyridineboronic acid isomer is a critical decision in synthetic design that has profound consequences for reaction efficiency and yield. While 2-pyridylboronic acids are notoriously unstable due to their propensity for protodeboronation, their 3- and 4-pyridyl counterparts offer significantly enhanced stability.[7]
For the specific case of ethynyl-substituted isomers, (5-ethynylpyridin-3-yl)boronic acid emerges as a superior building block. Its structure advantageously places the boronic acid group at the stable C3 position, avoiding the decomposition pathways that plague 2-substituted isomers. The additional electronic modulation from the ethynyl group provides a handle for fine-tuning reactivity without compromising the inherent stability of the 3-pyridylboronic acid core. For researchers in drug discovery and materials science, understanding these structure-reactivity relationships is paramount for the rational design of efficient and robust synthetic routes.
References
-
Wikipedia. Protodeboronation. [Online] Available at: [Link][4]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Online] Available at: [Link][6]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link][8]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. Available at: [Link][7]
-
Tyas, C. G., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(24), 9454–9457. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Annulment of Their Protodeboronation.
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6055-6066. Available at: [Link][11]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(15), 3453. Available at: [Link][12]
-
Nature. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Communications Chemistry, 5, 11. Available at: [Link][1]
-
The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2026). [Online] Available at: [Link][3]
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- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 9. chemscene.com [chemscene.com]
- 10. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
A Tale of Two Borons: Navigating the Suzuki Coupling of 5-ethynylpyridin-3-ylboronic Acid and Its Pinacol Ester
A Senior Application Scientist's Guide to Choosing the Right Reagent for a Sensitive Substrate
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures.[1][2] The 5-ethynylpyridine moiety, a valuable pharmacophore, presents unique challenges due to the sensitive nature of the ethynyl group and the electronic properties of the pyridine ring. A critical decision in any synthetic strategy is the choice of the boronic acid reagent: the free boronic acid or its more stable pinacol ester. This guide provides an in-depth comparison of 5-ethynylpyridin-3-ylboronic acid and its pinacol ester, offering experimental insights and practical advice to inform your selection and optimize your Suzuki coupling reactions.
The Stability Conundrum: A Fundamental Difference
The primary distinction between a boronic acid and its pinacol ester lies in their stability and handling characteristics. Boronic acids are notoriously prone to dehydration, forming cyclic trimers known as boroxines.[3] This process can lead to inconsistencies in stoichiometry and reduced reactivity. Furthermore, boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[4]
Pinacol esters, on the other hand, offer significantly enhanced stability. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, making these compounds less susceptible to dehydration and protodeboronation.[3] This translates to a longer shelf-life, easier handling as they are generally less sensitive to air and moisture, and often lead to cleaner reactions with higher yields.[3]
Reactivity and Reaction Kinetics: A Balancing Act
While pinacol esters boast superior stability, boronic acids are often perceived as being more reactive in the Suzuki coupling catalytic cycle. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step. For the reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] Some studies suggest that the in-situ formation of the boronate from the free boronic acid can be more facile than the hydrolysis of the more sterically hindered pinacol ester, potentially leading to faster reaction times under certain conditions.
However, the increased stability of the pinacol ester can be advantageous in reactions requiring prolonged heating or when dealing with sensitive functional groups that might be compromised by the more aggressive conditions sometimes needed to drive the reaction with a less stable boronic acid.
Purification and Handling: Practical Considerations for the Bench Chemist
The physical properties of boronic acids and their pinacol esters have significant implications for purification. Boronic acids are often highly polar, crystalline solids, which can make their purification by column chromatography challenging due to streaking and poor solubility in common organic solvents.[5] Recrystallization or derivatization are sometimes required to obtain pure material.[6]
Pinacol esters are generally less polar and more soluble in organic solvents, making them more amenable to purification by silica gel chromatography. However, they can be susceptible to hydrolysis on the acidic silica surface, leading to the formation of the corresponding boronic acid and complicating purification. In some cases, crude pinacol esters can be used directly in the subsequent Suzuki coupling step after a simple workup, which is a significant practical advantage.
Experimental Data: A Comparative Overview
| Feature | This compound | This compound Pinacol Ester |
| Stability | Lower; prone to dehydration and protodeboronation.[3][4] | Higher; protected boron center enhances stability.[3] |
| Handling | More challenging; sensitive to air and moisture. | Easier; generally more robust and less hygroscopic.[3] |
| Reactivity | Can be more reactive due to easier formation of the active boronate species. | May require more forcing conditions or longer reaction times for hydrolysis to the active species. |
| Typical Yield | Moderate to good, but can be variable depending on substrate and conditions. | Generally good to excellent, often with cleaner reaction profiles.[3] |
| Purification | Challenging by chromatography due to high polarity.[5] | More amenable to chromatography, but can hydrolyze on silica. |
| Cost | Generally less expensive to synthesize or purchase. | Typically more expensive due to the additional esterification step. |
Experimental Protocols: Representative Methodologies
The following are detailed, step-by-step protocols for a Suzuki coupling reaction using both the boronic acid and its pinacol ester. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of this compound
This protocol is designed to favor the reaction of the potentially more reactive but less stable boronic acid. The use of a strong base and careful control of the reaction atmosphere are crucial.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of a boronic acid.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%), and a base (e.g., potassium carbonate, 2.0 equiv).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon gas through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Reaction Conditions: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of this compound Pinacol Ester
This protocol is adapted for the more stable but potentially less reactive pinacol ester. The conditions may be slightly more forcing to facilitate the hydrolysis of the ester to the active boronate species.
Diagram of the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a microwave vial or a sealed tube, combine the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), a palladium catalyst/ligand system (e.g., Pd2(dba)3 / XPhos), and a base (e.g., K3PO4, 3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture in a microwave reactor or an oil bath to a higher temperature (e.g., 110-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be purified by flash chromatography on silica gel. To minimize hydrolysis on silica, the column can be pre-treated with a small amount of triethylamine in the eluent.
The Senior Application Scientist's Recommendation
The choice between this compound and its pinacol ester is not a one-size-fits-all decision. It is a strategic choice that depends on the specific context of your synthesis.
-
For early-stage discovery and rapid analogue synthesis, where speed and ease of handling are paramount, the pinacol ester is often the superior choice. Its stability allows for reliable stoichiometry and often cleaner reactions, simplifying purification and allowing for the potential use of crude material in subsequent steps.
-
For process development and scale-up, where cost and atom economy are critical considerations, the free boronic acid may be more attractive. However, careful optimization of reaction conditions to mitigate its instability and purification challenges will be necessary.
-
When dealing with particularly sensitive substrates or complex molecules with multiple functional groups, the enhanced stability of the pinacol ester can provide a more robust and reproducible outcome, justifying the potential increase in cost and reaction time.
Ultimately, the optimal choice will be determined by a careful evaluation of your specific synthetic goals, the scale of your reaction, and the resources available. It is always advisable to perform small-scale test reactions with both reagents to determine the most effective coupling partner for your specific substrate and reaction conditions.
References
- RSC Publishing. (2017, July 11).
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Tocris.
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.
- Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron.
-
Wikipedia. (2023, October 26). Suzuki reaction. [Link]
- RSC Publishing. (2015, November 24). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Common Organic Chemistry. (n.d.).
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2016, July 18).
- ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- BenchChem. (2025).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Guide to Palladium and Nickel Catalysts for Pyridine Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of pyridine rings is a cornerstone of modern molecular design. The choice of catalyst for constructing carbon-carbon bonds on this ubiquitous heterocycle can profoundly impact reaction efficiency, substrate scope, and overall cost. This guide provides an in-depth comparative analysis of palladium and nickel catalysts for pyridine coupling reactions, offering field-proven insights and actionable experimental data to inform your catalyst selection.
Introduction: The Challenge and Importance of Pyridine Coupling
The pyridine motif is a privileged scaffold in medicinal chemistry and materials science.[1] However, the intrinsic properties of the pyridine ring present unique challenges for traditional cross-coupling methodologies. Its electron-deficient nature and the coordinating ability of the nitrogen atom can often hinder catalytic activity and lead to undesired side reactions.[1] Consequently, the development of robust and selective catalytic systems is paramount. Both palladium and nickel have emerged as powerful tools for these transformations, yet they operate through distinct mechanisms and offer different advantages.
The Workhorse: Palladium-Catalyzed Pyridine Coupling
Palladium catalysis has long been the gold standard for a vast array of cross-coupling reactions, and its application in pyridine chemistry is well-established.[2][3] Palladium catalysts typically cycle between the Pd(0) and Pd(II) oxidation states, proceeding through a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[4]
Mechanistic Overview: The Suzuki-Miyaura Coupling
A quintessential example of palladium-catalyzed pyridine coupling is the Suzuki-Miyaura reaction. This process involves the coupling of a pyridyl halide or pseudohalide with a pyridyl or aryl boronic acid derivative.
The key to a successful Suzuki-Miyaura coupling of pyridines often lies in the judicious choice of ligands and bases. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.
Performance Data for Palladium-Catalyzed Pyridine Coupling
The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed Suzuki-Miyaura coupling of various pyridine substrates.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [5] |
| 2 | 3-Iodopyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 92 | [6] |
| 3 | 2-Chloropyridine | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-AmOH/H₂O | 100 | 88 | [7] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 85 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol provides a detailed procedure for the synthesis of 2-phenylpyridine via a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylpyridine.
The Cost-Effective Alternative: Nickel-Catalyzed Pyridine Coupling
Nickel, being more earth-abundant and significantly cheaper than palladium, has garnered substantial interest as a viable alternative for cross-coupling reactions.[8] Nickel catalysts exhibit unique reactivity, often proceeding through different mechanistic pathways involving Ni(I) and Ni(III) intermediates and engaging in single-electron transfer (SET) processes. This distinct reactivity profile allows nickel to catalyze challenging couplings that are often difficult with palladium, such as those involving alkyl halides and C-O electrophiles.[8]
Mechanistic Overview: Reductive Cross-Electrophile Coupling
A powerful application of nickel catalysis is the reductive cross-electrophile coupling, which joins two different electrophiles, such as a 2-chloropyridine and an alkyl bromide, in the presence of a stoichiometric reductant (e.g., zinc or manganese).
This pathway avoids the need for pre-formed organometallic reagents, which can be sensitive and difficult to handle. The choice of ligand is crucial for controlling the reactivity and selectivity of the nickel catalyst.
Performance Data for Nickel-Catalyzed Pyridine Coupling
The following table showcases representative examples of nickel-catalyzed pyridine coupling reactions.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Ethyl 4-bromobutyrate | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn | DMF | 60 | 85 | |
| 2 | 2-Chloropyridine | 1-Bromooctane | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn | DMF | 60 | 72 | |
| 3 | 2-Chloro-6-methylpyridine | 1-Bromo-4-fluorobenzene | NiI₂ (10) | 2,2'-Bipyridine (15) | Zn | DMF | 85 | 78 | |
| 4 | Pyridine | 1-Tridecene (C-H Alkylation) | Ni(cod)₂ (5) | IPr (5) | AlMe₃ (20) | Toluene | 130 | 70 |
Experimental Protocol: Reductive Cross-Electrophile Coupling
This protocol details the procedure for the nickel-catalyzed coupling of 2-chloropyridine with an alkyl bromide.
Materials:
-
2-Chloropyridine (3.0 mmol, 340 mg)
-
Ethyl 4-bromobutyrate (3.3 mmol, 644 mg)
-
Nickel(II) bromide trihydrate (0.15 mmol, 41 mg)
-
Bathophenanthroline (0.15 mmol, 50 mg)
-
Manganese powder (6.0 mmol, 330 mg)
-
Anhydrous Dimethylformamide (DMF) (1 mL)
Procedure:
-
In a fume hood, add nickel(II) bromide trihydrate, bathophenanthroline, 2-chloropyridine, ethyl 4-bromobutyrate, and manganese powder to a 1-dram vial equipped with a stir bar.
-
Add anhydrous DMF (1 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (10 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Wash the combined organic filtrate with water (3 x 10 mL) to remove DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-alkylated pyridine.
Head-to-Head Comparison: Palladium vs. Nickel
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | High | Low |
| Reactivity | Generally lower than nickel for challenging substrates. | Higher reactivity, especially for C-Cl and C-O bond activation.[8] |
| Mechanistic Pathways | Predominantly two-electron processes (Pd(0)/Pd(II)).[4] | Often involves one-electron pathways and radical intermediates (Ni(I)/Ni(III)). |
| Functional Group Tolerance | Generally very high and well-documented. | Can be more sensitive to certain functional groups, but also enables unique transformations.[3] |
| Substrate Scope | Excellent for aryl bromides and iodides; chlorides can be challenging. | Effective for a broader range of electrophiles, including chlorides and alkyl halides.[8] |
| Ligand Sensitivity | Highly dependent on ligand choice for optimal performance. | Ligand choice is critical for controlling reactivity and selectivity. |
| Toxicity | Generally considered less toxic than nickel. | Higher toxicity concerns require careful handling. |
Conclusion and Future Outlook
Both palladium and nickel catalysts offer powerful and distinct advantages for the synthesis of functionalized pyridines. Palladium remains a reliable and versatile choice, particularly for Suzuki-Miyaura couplings, with a vast body of literature to guide reaction optimization. Nickel, on the other hand, presents a cost-effective and highly reactive alternative, enabling novel transformations such as cross-electrophile couplings that are often inaccessible with palladium.
The choice between these two metals will ultimately depend on the specific synthetic challenge at hand, including the nature of the substrates, the desired functional group tolerance, and economic considerations. As catalyst development continues to advance, the synergistic use of both palladium and nickel catalysis will undoubtedly expand the synthetic chemist's toolbox, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. WEIX RESEARCH GROUP – UW–Madison. Available at: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. Available at: [Link]
-
Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. PubMed. Available at: [Link]
-
Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activation. Request PDF. Available at: [Link]
-
A nickel-catalyzed route to pyridines. PubMed. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Scilit. Available at: [Link]
-
Palladium (II) Complexes Containing 2-Phenylpyridine Derivatives: Synthesis, Molecular Structures, and Catalytic Activity for Suzuki–Miyaura Cross-Coupling Reactions. Request PDF. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings. Available at: [Link]
-
Nickel-Catalysed Reductive Alkylation of Pyridines via C−N Bond Activation. Royal Society of Chemistry. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. Available at: [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. Available at: [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. American Chemical Society. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. ResearchGate. Available at: [Link]
-
Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Nickel-catalyzed enantioselective arylation of pyridine. Royal Society of Chemistry. Available at: [Link]
-
Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. American Chemical Society. Available at: [Link]
Sources
- 1. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Harnessing the Potential of the 5-Ethynylpyridine Scaffold: A Comparative Guide to a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of an ethynyl group at the 5-position of the pyridine ring introduces a rigid, linear element that can serve as a valuable linker or pharmacophoric feature, enabling specific interactions with biological targets. Furthermore, the presence of a boronic acid group provides a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing complex molecular architectures.[4] Organoboron compounds, particularly those containing boronic acid, have gained significant traction in medicinal chemistry, as exemplified by the FDA approval of drugs like bortezomib for multiple myeloma.[5]
This guide will delve into the biological potential of the 5-ethynylpyridine scaffold by examining analogous compounds, with a focus on their application as kinase inhibitors, a critical class of targets in cancer therapy.[6] We will explore the structure-activity relationships of related pyridine derivatives and provide detailed experimental protocols for key biological assays, empowering researchers to effectively evaluate novel compounds synthesized from building blocks like 5-ethynylpyridin-3-ylboronic acid.
Comparative Analysis of Biologically Active Pyridine and Ethynylpyridine Derivatives
While specific data for derivatives of this compound is limited in publicly available literature, we can infer potential biological activities by examining structurally similar compounds. The following table summarizes the activity of various pyridine and ethynylpyridine derivatives that have demonstrated significant biological effects, particularly in the realm of oncology.
| Compound Class | Target/Activity | Key Structural Features | Representative IC50/EC50 Values | Reference |
| Pyrazolopyridine Derivatives | Kinase Inhibitors (e.g., RET, CSK) | Fused heterocyclic ring system containing a pyridine core. | Selpercatinib (RET inhibitor): Clinically approved. | [7] |
| 3-Alkylpyridine Analogs | Anticancer (Colon and Uterine Carcinoma) | Pyridine ring with a long alkyl chain at the 3-position. | Compounds with a C10 alkyl chain showed the highest activity. | [4] |
| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial and Anticancer | Fused thiazole and pyridine rings. | Active against various cancer cell lines and microbial strains. | [8] |
| Isothiazolo[5,4-b]pyridine Derivatives | Anticancer | Fused isothiazole and pyridine rings with a tertiary amine. | Broad-spectrum anticancer action at ~20 µM concentrations. | [9] |
| Thieno[3,2-d]pyrimidines | Anticancer (CDK inhibition) | Pyrimidine ring fused with a thiophene ring. | Compound 6e showed 86% inhibition of HeLa cells at 5.0 µM. | [10] |
Insights from Structure-Activity Relationship (SAR) Studies:
Structure-activity relationship studies on various pyridine derivatives reveal key insights for designing potent bioactive molecules. For instance, in a series of 3-alkylpyridine analogs, the length of the alkyl chain was found to be critical for cytotoxicity against cancer cells, with a ten-carbon chain demonstrating optimal activity.[4] In other studies, the incorporation of specific functional groups like -OCH3, -OH, and -C=O on the pyridine ring has been shown to enhance antiproliferative activity, while bulky groups or halogens can have a detrimental effect.[1] These findings underscore the importance of fine-tuning the substitution pattern on the pyridine scaffold to achieve desired biological outcomes. The ethynyl group at the 5-position offers a unique vector for exploring these structure-activity relationships further.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of novel compounds derived from this compound, this section provides detailed, step-by-step methodologies for essential biological assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells) to each well.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells. It measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified kinase signaling pathway and the general workflow for kinase inhibitor screening.
Caption: A simplified representation of a typical kinase signaling pathway.
Caption: A general workflow for screening and identifying kinase inhibitors.
Conclusion and Future Directions
The 5-ethynylpyridine scaffold, exemplified by the versatile building block this compound, holds significant promise for the development of novel therapeutic agents. While direct biological data for its derivatives are still emerging, the analysis of structurally related compounds, particularly in the context of kinase inhibition, provides a strong rationale for its exploration in drug discovery programs. The synthetic tractability afforded by the boronic acid moiety allows for the rapid generation of diverse compound libraries, which can be efficiently screened using the detailed protocols provided in this guide.
Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. By leveraging the insights from existing structure-activity relationship studies of pyridine derivatives and employing robust in vitro and cell-based assays, researchers can unlock the full therapeutic potential of this promising chemical scaffold.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]
-
Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H) - ones. [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [https://www.mdpi.com/ Molecules, 2022, 27(21), 7563]([Link] Molecules, 2022, 27(21), 7563)
-
Synthesis of most active anticancer agent pyridine derivatives. [Link]
-
Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
-
Boronic-aurone Derivatives as Anti-Tubercular Agents: Design, Synthesis and Biological Evaluation. [Link]
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- 2. ijsat.org [ijsat.org]
- 3. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
The Researcher's Guide to Suzuki Coupling of Pyridines: A Head-to-Head Ligand Comparison
For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the pyridine moiety is a cornerstone. Its prevalence in biologically active molecules makes the formation of carbon-carbon bonds at the pyridine core a critical transformation. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this purpose, valued for its functional group tolerance and mild conditions.[1][2] However, the unique electronic properties of the pyridine ring introduce significant challenges not typically encountered with simple aryl halides.
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pyridine ring can slow down key steps in the catalytic cycle, particularly the oxidative addition of pyridyl halides and the transmetalation of pyridylboron reagents.[1][3] The choice of ligand is therefore not merely an optimization, but a critical determinant of success.
This guide provides a head-to-head comparison of ligands for the Suzuki coupling of pyridines, offering a data-driven analysis of their performance. We will delve into the mechanistic rationale behind ligand selection, provide detailed experimental protocols for ligand screening, and present a comparative analysis of the most effective ligand classes to empower researchers in overcoming the challenges of this vital transformation.
The Challenge of the Pyridine Nucleus: Why Ligand Choice is Paramount
The Suzuki-Miyaura coupling is a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For pyridine substrates, each step presents unique hurdles:
-
Oxidative Addition: The C-X bond (where X is Cl, Br, I) on an electron-deficient pyridine ring is generally more reactive towards oxidative addition to the Pd(0) center. However, the reactivity is highly dependent on the position of the halogen and the presence of other substituents. For less reactive pyridyl chlorides, a highly active catalyst is essential.[2]
-
Transmetalation: This step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step, especially with electron-deficient heteroaryl boronic acids like pyridylboronic acids.[3][6] The nucleophilicity of the boronic acid is reduced, slowing the transfer. Moreover, 2-pyridylboron reagents are notoriously unstable and prone to protodeboronation, a decomposition pathway that erodes the coupling partner.[1][3]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can be sluggish for sterically hindered bi-heteroaryl products.
The ideal ligand must address these challenges by:
-
Promoting the formation of a highly active, monoligated Pd(0) species: Bulky ligands are crucial for preventing the formation of inactive bis-ligated palladium complexes and facilitating the oxidative addition and reductive elimination steps.[7][8]
-
Enhancing electron density at the palladium center: Electron-rich ligands accelerate the oxidative addition of less reactive pyridyl chlorides.
-
Facilitating transmetalation: The ligand's steric and electronic properties influence the geometry and reactivity of the palladium complex, impacting the rate of this critical step.
Head-to-Head Ligand Performance in Pyridine Suzuki Coupling
The evolution of phosphine ligands, particularly the bulky, electron-rich dialkylbiarylphosphines developed by the Buchwald group, has revolutionized the coupling of challenging substrates like pyridines.[9][10] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and strong electron-donating properties.[11][12]
Below is a comparative summary of the performance of key ligands in the Suzuki coupling of various pyridyl halides. The data is compiled from multiple sources to provide a broad overview. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions.
Table 1: Performance Comparison of Ligands for the Suzuki Coupling of 2-Chloropyridines
| Ligand/Precatalyst | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [10] |
| XPhos | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 92 | [9] |
| RuPhos | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 87 | [13] |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 | [14] |
| [Pd(IPr)(cinnamyl)Cl] | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [12] |
Analysis: For the challenging 2-chloropyridine substrate, the Buchwald biarylphosphine ligands (SPhos, XPhos, RuPhos) and the NHC ligand (IPr) dramatically outperform older generation ligands like PPh₃. The high yields achieved in shorter reaction times underscore the importance of bulky, electron-rich ligands for activating the C-Cl bond.
Table 2: Performance Comparison of Ligands for the Suzuki Coupling of 3-Bromopyridine
| Ligand/Precatalyst | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [8] |
| XPhos | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 95 | [7] |
| Pd(OAc)₂/PPh₃ | Phenyltrifluoroborate | K₂CO₃ | EtOH/H₂O | 80 | 12 | 75 | [15] |
| PdCl₂(dppf) | Phenylboronic acid | Na₂CO₃ | DMF | 90 | 12 | 85 | [2] |
Analysis: 3-Bromopyridine is a more reactive substrate than its chloro-analogue. While even traditional ligands like PPh₃ and dppf can provide moderate to good yields, modern biarylphosphine ligands like SPhos and XPhos enable the reaction to proceed under milder conditions (room temperature) and with higher efficiency.
Table 3: Performance Comparison of Ligands for the Suzuki Coupling of 4-Chloropyridine Derivatives
| Ligand/Precatalyst | Pyridyl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 85 | [10] |
| Pd(dppe)Cl₂ | 4-Pyridineboronic acid deriv. | Aryl Iodide | Pyridine | CPME/H₂O | RT | <5 | [16] |
| Pd(dppf)Cl₂ | 4-Pyridineboronic acid deriv. | Aryl Iodide | Pyridine | CPME/H₂O | RT | 68 | [16] |
Analysis: The coupling of 4-pyridyl substrates can also be challenging. The data highlights that for substrates with additional functional groups, such as an amino group, ligands like SPhos are highly effective. For the coupling of 4-pyridineboronic acid derivatives, a screen of palladium complexes revealed that Pd(dppf)Cl₂ was superior to ligands like dppe.[16]
Experimental Protocol: A General Method for Ligand Screening in Pyridine Suzuki Coupling
To objectively compare ligand performance for a specific pyridine Suzuki coupling, a standardized screening protocol is essential. This ensures that variations in yield and reaction rate can be confidently attributed to the ligand's properties.
Materials:
-
Pyridyl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)
-
Ligand (4 mol %)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To a reaction vial under an inert atmosphere, add the pyridyl halide, arylboronic acid, base, palladium precatalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress at regular intervals (e.g., 2, 4, 8, 24 hours) by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
This systematic approach allows for a reliable comparison of different ligands under identical conditions.[8]
Visualizing the Catalytic Cycle and Ligand Effect
The influence of the ligand can be visualized through the Suzuki-Miyaura catalytic cycle. Bulky, electron-rich ligands like the Buchwald biarylphosphines facilitate the formation of the key monoligated L-Pd(0) species, which is crucial for efficient catalysis.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the key steps influenced by the phosphine ligand.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of pyridines is a challenging yet indispensable reaction in modern synthetic chemistry. The success of this transformation is critically dependent on the choice of ligand.
Key Takeaways:
-
Modern Ligands are Essential: For the coupling of pyridines, particularly less reactive chloropyridines, the use of bulky, electron-rich ligands is non-negotiable. Traditional ligands like PPh₃ are often ineffective.
-
Biarylphosphines as the Gold Standard: The Buchwald-type biarylphosphine ligands, such as SPhos , XPhos , and RuPhos , have consistently demonstrated superior performance across a wide range of pyridine substrates. They offer high yields, often under mild conditions, and tolerate a broad array of functional groups.[7][8][10] The choice between them can be substrate-dependent, and screening is recommended for novel couplings.[7]
-
NHCs as a Powerful Alternative: N-Heterocyclic carbene (NHC) ligands, particularly those with significant steric bulk like IPr , represent a highly effective alternative to phosphines. They offer excellent thermal stability and have shown exceptional activity in the coupling of aryl chlorides.[12]
-
Systematic Screening is Key: While general trends can guide ligand selection, the optimal ligand is ultimately substrate-dependent. A systematic screening of a small, diverse set of high-performance ligands (e.g., SPhos, XPhos, and an IPr-based catalyst) is the most reliable strategy for identifying the ideal conditions for a new pyridine Suzuki coupling.
By understanding the unique challenges posed by the pyridine nucleus and leveraging the power of modern, rationally designed ligands, researchers can confidently and efficiently construct complex pyridine-containing molecules for a myriad of applications in science and technology.
References
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Burke, M. D., et al. A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12258-12261. Available from: [Link]
-
Lam, H. W., et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11091. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Suzuki reactions promoted by different ligands. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available from: [Link]
-
National Institutes of Health. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Available from: [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. Available from: [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available from: [Link]
-
ResearchGate. Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. Available from: [Link]
-
National Institutes of Health. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Available from: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available from: [Link]
-
ResearchGate. RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Available from: [Link]
-
ResearchGate. Screening of different ligands for Suzuki coupling. Available from: [Link]
-
National Institutes of Health. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
CiteSeerX. Buchwald Ligands and Precatalysts Table of Contents. Available from: [Link]
-
ResearchGate. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Available from: [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
Royal Society of Chemistry. Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Available from: [Link]
-
Springer. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Sci-Hub. Novel Class of Tertiary Phosphine Ligands Based on a Phospha‐adamantane Framework and Use in the Suzuki Cross‐Coupling Reactions of Aryl Halides under Mild Conditions. Available from: [Link]
-
Sci-Hub. Suzuki-Miyaura Coupling Reactions Using Phosphite Ligands. Available from: [Link]
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A Senior Application Scientist’s Guide to Reaction Product Validation: An Objective Comparison of NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical reaction's outcome is not merely a procedural step; it is the bedrock of scientific integrity and progress. Synthesizing a novel compound is only half the journey. The other, arguably more critical half, is rigorously proving its structure and purity. Relying on a single analytical technique can introduce confirmation bias and overlook critical impurities or alternative structures.
This guide provides an in-depth, objective comparison of the two most powerful and ubiquitous techniques in the chemist's arsenal for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of principles to explore the causality behind experimental choices, presenting these orthogonal methods as a synergistic system for achieving the highest degree of confidence in your results.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect
NMR spectroscopy is the unparalleled gold standard for the unambiguous structural elucidation of molecules in solution.[1] It operates on the principle that atomic nuclei with a quantum property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is exquisitely sensitive to the local chemical environment, providing a detailed fingerprint of the molecule's atomic connectivity.[2]
For a synthetic chemist, a ¹H (proton) NMR spectrum is the first and most informative snapshot of a reaction's success. It answers fundamental questions: Did the starting material's key signals disappear? Have new signals corresponding to the product appeared in the expected regions? The four key pieces of information from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms or unsaturated groups are "deshielded" and appear at higher ppm values (downfield).[2]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for determining the relative ratio of different types of protons in the molecule.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring protons. The "n+1 rule" is a common heuristic where 'n' protons on an adjacent carbon will split a signal into 'n+1' peaks.
-
Coupling Constants (J): The distance between the split peaks, measured in Hertz (Hz), provides detailed information about the dihedral angle between coupled protons, aiding in stereochemical assignments.[3]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Beyond qualitative structure confirmation, NMR serves as a powerful primary quantitative method.[4] Unlike chromatographic techniques that require a reference standard of the exact same compound for quantification, quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound.[5][6] The purity is calculated based on the known purity and mass of the internal standard and the molar masses and signal integrals of both the analyte and the standard.[7] This makes qNMR an incredibly accurate and versatile tool for assessing the purity of novel compounds, active pharmaceutical ingredients (APIs), and reference materials.[4][5]
Experimental Protocol: Typical ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the purified reaction product into a clean, dry vial. Causality: Accurate weighing is less critical for simple structure confirmation but is paramount for qNMR where the mass is used in the final purity calculation.
-
Solvent Selection & Dissolution: Add ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The solvent must completely dissolve the sample and should not have signals that overlap with key analyte signals.[8] Tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm).[9]
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube using a pipette. Ensure no solid particles are transferred.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to maximize homogeneity, and tune the probe to the correct frequency. Causality: Shimming is a critical step to achieve a homogeneous magnetic field across the sample volume, which is essential for obtaining sharp, well-resolved spectral lines.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 90° pulse angle is often used to maximize signal intensity.[10] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS or residual solvent signal.
NMR Data Interpretation Workflow
Caption: Workflow for structural validation via ¹H NMR spectroscopy.
| Strengths of NMR | Limitations of NMR |
| Unambiguous Structure Elucidation: Provides detailed connectivity information.[1] | Low Sensitivity: Requires milligram quantities of sample.[11][12] |
| Non-Destructive: The sample can be recovered after analysis.[13] | Requires Soluble Sample: The compound must be soluble in a suitable deuterated solvent. |
| Excellent Quantitation (qNMR): Highly accurate and precise for purity determination.[4][5] | Complex Spectra: Can be difficult to interpret for large molecules or complex mixtures. |
| Stereochemical Information: J-coupling and NOE data can reveal 3D structure. | Higher Instrument Cost: NMR spectrometers are a significant capital investment.[14] |
Part 2: Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It provides two pieces of information that are fundamental to validating a reaction product: the molecular weight of the compound and, with sufficient resolution, its elemental formula. Unlike NMR, which probes the entire molecule in solution, MS analyzes ionized molecules in the gas phase.
High-Resolution Mass Spectrometry (HRMS): The Formula Finder
While low-resolution MS provides the nominal molecular weight (to the nearest whole number), High-Resolution Mass Spectrometry (HRMS) can measure mass with extremely high accuracy, typically to within 5 parts per million (ppm).[16][17] This precision is critical because atoms do not have integer masses (e.g., ¹⁶O = 15.9949 Da, ¹⁴N = 14.0031 Da).[18][19] By measuring the exact mass to several decimal places, HRMS allows for the unambiguous determination of the molecular formula, as only one combination of atoms will match the observed accurate mass.[16][20] This capability is indispensable for confirming that the product has the expected elemental composition.
Tandem Mass Spectrometry (MS/MS): The Fragmentation Puzzle
Tandem Mass Spectrometry (MS/MS) adds another layer of structural confirmation.[21][22] In this technique, a specific ion of interest (the "precursor ion," typically the molecular ion) is selected in the first stage of the mass spectrometer. This ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller "product ions."[23][24] The masses of these fragment ions are then analyzed in the second stage of the mass spectrometer. The resulting fragmentation pattern provides a structural fingerprint, revealing information about the molecule's building blocks and how they are connected.[21][25] This is particularly useful for confirming the presence of key functional groups and substructures.
Experimental Protocol: Typical LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the reaction product (typically 10-100 µg/mL) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol, acetonitrile, water).
-
LC Separation: Inject the sample into an HPLC or UPLC system. The LC column separates the reaction product from any remaining starting materials, byproducts, or impurities based on their physicochemical properties (e.g., polarity). Causality: The LC front-end is crucial for analyzing crude reaction mixtures and ensuring that the mass spectrum obtained corresponds to a single, pure component.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common "soft" ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), preserving the molecular weight information.[15]
-
Mass Analysis (MS1): The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap), which separates them based on their m/z ratio to generate the full scan mass spectrum. For HRMS, the analyzer is calibrated to ensure high mass accuracy.
-
Fragmentation (MS/MS): For MS/MS analysis, the instrument software is instructed to select the precursor ion (e.g., the [M+H]⁺ of the target compound) and subject it to fragmentation.
-
Mass Analysis (MS2): The resulting product ions are analyzed to generate the MS/MS spectrum.
Mass Spectrometry Data Interpretation Workflow
Caption: Workflow for molecular weight and structure confirmation via MS.
| Strengths of Mass Spectrometry | Limitations of Mass Spectrometry |
| Exceptional Sensitivity: Can detect femtomole to attomole levels of material.[11] | Indirect Structural Information: Infers structure from mass and fragments; does not show direct atomic connectivity like NMR. |
| Provides Exact Molecular Formula (HRMS): High mass accuracy confirms elemental composition.[16][20] | Isomers are Problematic: Cannot easily distinguish between isomers (e.g., constitutional isomers, stereoisomers) that have the same mass and similar fragmentation. |
| Complex Mixture Analysis: Coupling with LC or GC allows for separation and analysis of individual components.[26] | Ionization Dependent: The compound must be ionizable by the chosen technique. Some compounds ionize poorly or not at all.[11] |
| Substructural Information (MS/MS): Fragmentation patterns help confirm functional groups.[21] | Quantitation Can Be Challenging: Signal intensity can be affected by matrix effects and ion suppression, often requiring isotopically labeled standards for accuracy.[26][27] |
Part 3: The Power of Synergy: An Orthogonal Approach
The most robust validation comes not from choosing one technique over the other, but from using them in concert.[1][28] NMR and MS are orthogonal methods; they rely on different physicochemical principles and provide complementary information.[29] This synergistic approach provides a self-validating system where the results of one technique corroborate the other, leading to the highest possible confidence in the final structural assignment.
-
MS provides the molecular formula. For C₁₀H₁₂O₂, HRMS will confirm this exact elemental composition.
-
NMR provides the atomic arrangement. NMR will distinguish between the many possible isomers of C₁₀H₁₂O₂ (e.g., ethyl benzoate vs. phenyl propanoate vs. methyl phenylacetate), showing precisely how those 10 carbons, 12 hydrogens, and 2 oxygens are connected.
Comparative Guide: NMR vs. Mass Spectrometry
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity, 3D structure, relative proton count | Molecular weight, elemental formula, substructures |
| Sensitivity | Low (mg-µg range)[11][14] | High (ng-fg range)[11][26] |
| Sample Requirement | 1-10 mg for routine ¹H; >10 µg for cryoprobe[30] | <1 µg |
| Sample State | Solution | Gas-phase ions |
| Destructive? | No[13] | Yes |
| Quantitation | Excellent and direct (qNMR)[4][5] | Relative; requires standards for absolute quantitation[27] |
| Isomer Distinction | Excellent for all types of isomers | Poor for most isomers, especially stereoisomers |
| Mixture Analysis | Difficult without separation; spectra overlap | Excellent when coupled with chromatography (LC/GC-MS) |
Integrated Validation Workflow
This workflow represents the gold standard for validating a novel reaction product, leveraging the strengths of both techniques for a comprehensive and irrefutable structural proof.
Caption: An integrated workflow using orthogonal MS and NMR methods.
Conclusion
References
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Applications Notes. Retrieved from [Link]
-
National MagLab. (2023, August 8). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]
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Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
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AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
-
ACS Central Science. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
-
RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
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Longdom Publishing. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: Tandem Mass Spectrometry. Retrieved from [Link]
-
Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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YouTube. (2025, June 14). How Do You Interpret Data From An LC-MS?. Chemistry For Everyone. Retrieved from [Link]
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A Comparative Guide to the Ethynyl Group's Reactivity for Researchers and Drug Development Professionals
The ethynyl group, with its carbon-carbon triple bond, stands as a uniquely versatile functionality in the chemist's toolkit. Its distinct electronic and steric properties impart a reactivity profile that is both predictable and tunable, making it a valuable asset in fields ranging from materials science to medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of the ethynyl group's reactivity against other common functionalities, supported by experimental data and protocols to inform your research and development endeavors.
The Unique Physicochemical Nature of the Ethynyl Group
The reactivity of the ethynyl group is a direct consequence of its electronic structure and linear geometry. The sp-hybridized carbons of the triple bond result in a 180° bond angle, creating a rigid, linear moiety.[4][5] This linearity can act as a rigid spacer in molecular design.[1] The triple bond itself consists of one strong sigma (σ) bond and two weaker pi (π) bonds, creating a region of high electron density that is less sterically hindered than a corresponding vinyl (C=C) or ethyl (C-C) group.[4][5]
One of the most significant features of a terminal alkyne (a C≡C-H bond) is the notable acidity of the ethynyl proton. The high s-character (50%) of the sp-hybridized carbon orbital effectively stabilizes the resulting acetylide anion upon deprotonation.[6] This makes terminal alkynes significantly more acidic than alkenes and alkanes.[6]
Comparative Reactivity Analysis
Acidity: A Comparison of C-H Bonds
The enhanced acidity of the terminal alkyne proton is a cornerstone of its unique reactivity, enabling the formation of nucleophilic acetylides. A comparison with other C-H bonds highlights this distinction.
| Functional Group | Hybridization | pKa | Relative Acidity |
| Terminal Alkyne | sp | ~25 | Most Acidic |
| Alkene (vinyl) | sp2 | ~44 | |
| Alkane (ethyl) | sp3 | ~50 | Least Acidic |
Data sourced from multiple organic chemistry resources.[7][8]
This significant difference in acidity allows for the selective deprotonation of terminal alkynes in the presence of alkene and alkane functionalities using a moderately strong base like sodium amide (NaNH2).
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling, a powerful C-C bond-forming reaction, leverages the unique reactivity of terminal alkynes with aryl or vinyl halides.[9][10][11] This reaction, catalyzed by palladium and a copper(I) co-catalyst, has become indispensable in the synthesis of complex organic molecules.[9][10][12]
Comparison with Other Coupling Reactions:
| Reaction | Coupling Partners | Key Features |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Mild reaction conditions, tolerance of various functional groups.[9][10] |
| Suzuki | Organoboron Compound + Aryl/Vinyl Halide | Broad substrate scope, commercially available reagents. |
| Heck | Alkene + Aryl/Vinyl Halide | Forms a C-C bond at an sp2 carbon of the alkene. |
The Sonogashira reaction's utility stems from the ethynyl group's ability to readily form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9][10]
Cycloaddition Reactions: The Power of "Click" Chemistry
The ethynyl group is a key player in one of the most powerful and widely used "click" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13][14][15] This reaction forms a stable triazole ring with exceptional efficiency and specificity.[15][16][17]
Comparison with other Cycloaddition Reactions:
| Reaction | Reactants | Key Features |
| CuAAC | Azide + Terminal Alkyne | High yield, mild conditions, bioorthogonal.[16][17][] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, bioorthogonal.[19][20] |
| Diels-Alder | Diene + Dienophile (e.g., alkene) | Forms a six-membered ring, can require heat.[20] |
The CuAAC reaction's rate is dramatically accelerated compared to the uncatalyzed version, and it proceeds with high regioselectivity to give the 1,4-disubstituted triazole isomer.[15][16][21]
Addition Reactions: A Tale of Two Bonds
Both alkynes and alkenes undergo addition reactions, but their reactivity differs. Alkynes can undergo addition twice to become fully saturated. While alkenes are generally more reactive towards electrophilic addition, alkynes are more susceptible to nucleophilic addition.[22][23][24]
Electrophilic Addition: The π electrons of alkynes are less available for electrophilic attack compared to alkenes because they are held more tightly by the sp-hybridized carbons.[25] The initial addition to an alkyne forms a less stable vinylic carbocation.[23][25]
Nucleophilic Addition: The higher s-character of the sp-hybridized carbons in alkynes makes them more electronegative and thus more susceptible to nucleophilic attack than the sp2-hybridized carbons of alkenes.[22] The resulting vinylic carbanion is more stable than an alkyl carbanion.[22]
Experimental Protocols
Representative Protocol for a Sonogashira Coupling Reaction
Objective: To synthesize 1-phenyl-2-(trimethylsilyl)acetylene from iodobenzene and (trimethylsilyl)acetylene.
Materials:
-
Iodobenzene (1.0 mmol)
-
(Trimethylsilyl)acetylene (1.2 mmol)
-
Pd(PPh3)4 (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (2 mL)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh3)4 and CuI.
-
Add toluene and triethylamine to the flask and stir for 5 minutes.
-
Add iodobenzene to the reaction mixture.
-
Add (trimethylsilyl)acetylene dropwise to the mixture.
-
Heat the reaction to 50°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for a CuAAC Reaction
Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl azide and phenylacetylene.
Materials:
-
Benzyl azide (1.0 mmol)
-
Phenylacetylene (1.0 mmol)
-
CuSO4·5H2O (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
t-Butanol/H2O (1:1, 4 mL)
Procedure:
-
In a round-bottom flask, dissolve benzyl azide and phenylacetylene in the t-butanol/H2O solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the CuSO4·5H2O to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The product can often be purified by recrystallization or column chromatography if necessary.
The Ethynyl Group in Drug Development
The ethynyl group is a privileged structure in medicinal chemistry.[1][2][3] Its unique properties are leveraged in several ways:
-
Pharmacophore: The rigid, linear nature of the ethynyl group can serve as a scaffold to orient other functional groups for optimal interaction with a biological target.[1][26] It can also act as a bioisostere for other groups, such as a phenyl ring or a halogen atom.[1][27]
-
Metabolic Stability: The introduction of an ethynyl group can block sites of metabolism, thereby increasing the half-life of a drug.[1] For example, the ethynyl group in ethinylestradiol prevents its rapid metabolism.[28]
-
Bioorthogonal Handle: The terminal alkyne is a key functional group in bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules in living systems via the CuAAC reaction.[13][14][20][29][30]
Conclusion
The ethynyl group possesses a rich and diverse reactivity profile that distinguishes it from other common functionalities. Its unique acidity, participation in powerful cross-coupling and cycloaddition reactions, and nuanced behavior in addition reactions make it an invaluable tool for chemists. For researchers and drug development professionals, a thorough understanding of the ethynyl group's reactivity is essential for its effective application in the design and synthesis of novel molecules with desired properties and functions.
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Safety Operating Guide
Navigating the Disposal of 5-ethynylpyridin-3-ylboronic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-ethynylpyridin-3-ylboronic acid (CAS No. 1206681-16-4), a compound increasingly utilized as a building block in medicinal chemistry. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste safely and in compliance with regulations, thereby fostering a culture of safety and environmental responsibility.
Understanding the Hazard Profile
Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. This compound possesses a unique combination of functional groups—a pyridine ring, a boronic acid moiety, and an ethynyl group—each contributing to its overall reactivity and hazard profile.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[2]
The pyridine component suggests that upon thermal decomposition, the release of toxic nitrogen oxides is possible.[3][4][5] Boronic acids, in general, are considered to have low inherent toxicity and can hydrolytically degrade to boric acid.[6][7] However, the presence of the reactive ethynyl group necessitates caution, as it can undergo addition reactions.[8][9]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 1206681-16-4 | [1][10][11][12] |
| Molecular Formula | C₇H₆BNO₂ | [1][10][12] |
| Molecular Weight | 146.94 g/mol | [1][10] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[13][14] The primary method for the disposal of pyridine-containing waste is high-temperature incineration.[15]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Chemical safety goggles
-
Lab coat
-
Nitrile gloves (or other chemically resistant gloves as specified by your institution's safety guidelines)
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental reactions in the waste container.
-
Solid Waste: Collect all solid waste contaminated with this compound, including weighing papers, contaminated gloves, and bench paper, in a designated hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound and the initial solvent rinses of contaminated glassware should be collected in a separate, designated hazardous waste container for liquids.[16]
-
Incompatible Materials: Do not mix waste containing this compound with strong oxidizing agents, strong acids, or strong bases in the same waste container.[17]
Step 3: Container Selection and Labeling
-
Container Type: Use a robust, leak-proof container that is chemically compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant)
-
Step 4: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect this rinsate in the designated liquid hazardous waste container.[16]
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: A final rinse with deionized water is recommended. The aqueous washes can typically be disposed of down the drain, but consult your local regulations.
Step 5: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
Step 6: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. They will ensure the waste is transported to a facility for proper disposal, which for this type of compound, will be high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations, as they may have additional requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
